Ibutamoren
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-47-6 | |
| Record name | Ibutamoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutamoren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159634-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUTAMOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Synthesis of a Potent Growth Hormone Secretagogue: A Technical Guide to Ibutamoren (MK-677)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren (MK-677) is a potent, orally active, non-peptide growth hormone secretagogue that has garnered significant interest in the scientific community. Originally developed by Merck Research Laboratories, it mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This whitepaper provides a comprehensive overview of the discovery of this compound, a detailed examination of its synthesis pathway, its mechanism of action through the ghrelin receptor signaling cascade, and a summary of key quantitative findings from preclinical and clinical studies. Detailed experimental protocols and visual diagrams of the synthesis and signaling pathways are included to provide a thorough technical resource for researchers and drug development professionals.
Discovery and Development
This compound, also known as MK-677, was developed by scientists at Merck Research Laboratories.[1] The primary goal was to create a stable, orally bioavailable compound that could stimulate the body's natural production of growth hormone. This was in contrast to direct administration of recombinant human growth hormone (rhGH), which requires injections and can disrupt the natural pulsatile release of GH. The discovery process involved screening for non-peptide small molecules that could act as agonists for the growth hormone secretagogue receptor (GHS-R), now more commonly known as the ghrelin receptor.
Synthesis Pathway
The synthesis of this compound (MK-677) has been described through various methods, with a notable approach being a Fischer indole (B1671886)/reduction-based strategy.[2] A multi-step synthesis starting from 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is also well-documented.[3]
A Facile and Improved Synthesis Route:
An optimized synthesis provides the novel spiroindoline nucleus of MK-677 in a good overall yield.[2][4] The key steps involve the preparation of N-protected piperidine (B6355638) carboxaldehyde and N-Boc-O-benzyl-d-serine.[4]
A detailed 10-step synthesis pathway is outlined below:[3]
-
Activation of Carboxylic Acid: 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in toluene (B28343) with a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.
-
Rosenmund Reduction: The acid chloride is then subjected to a Rosenmund reduction using hydrogen gas (H₂), N,N-diisopropylethylamine (DIEA), and thioanisole (B89551) over a palladium on carbon (Pd/C) catalyst in toluene to yield the aldehyde.
-
Fischer Indole Synthesis: The aldehyde undergoes a Fischer indole synthesis with a suitable hydrazine (B178648) derivative in the presence of an acid catalyst to form the spiroindoline core.
-
Reduction of the Indole Ring: The indole ring is reduced, for example, using sodium borohydride (B1222165) (NaBH₄).
-
Coupling Reaction: The resulting amine is coupled with a protected amino acid derivative.
-
Deprotection: A deprotection step is carried out to remove a protecting group.
-
Second Coupling Reaction: Another coupling reaction is performed with a second amino acid derivative.
-
Sulfonylation: A sulfonyl group is introduced.
-
Final Deprotection: The final protecting groups are removed.
-
Salt Formation: The final compound is typically isolated as a mesylate salt to improve its stability and solubility.
Caption: A simplified workflow of the this compound (MK-677) synthesis.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor.[5] It mimics the action of ghrelin, the "hunger hormone," which is primarily produced in the stomach. The binding of this compound to GHS-R1a in the anterior pituitary gland and hypothalamus triggers a signaling cascade that results in the pulsatile release of growth hormone.[6]
The signaling pathway is initiated by the binding of this compound to the GHS-R1a. This leads to a conformational change in the receptor and the activation of G proteins, primarily Gq/11 and Gi/o.[5] The activation of these G proteins stimulates downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathway, as well as modulating intracellular calcium levels. Ultimately, this signaling cascade culminates in the synthesis and release of growth hormone from the somatotroph cells in the pituitary gland. The released GH then travels to the liver and other tissues, where it stimulates the production of IGF-1.
References
- 1. researchgate.net [researchgate.net]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. MK-677 synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infinipulse.com [infinipulse.com]
The Ghrelin Receptor's Embrace: A Technical Guide to the Mechanism of Action of Ibutamoren (MK-677)
For Immediate Release
Palo Alto, CA – This whitepaper provides a comprehensive technical overview of the mechanism of action of Ibutamoren (MK-677), a potent, orally active, non-peptide agonist of the ghrelin receptor (GHSR1a). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and downstream physiological effects elicited by this compound's binding to its cognate receptor.
Introduction
This compound, also known as MK-677, is a growth hormone secretagogue that mimics the action of ghrelin, the endogenous "hunger hormone." By binding to and activating the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, or GHSR1a), this compound stimulates the pulsatile release of growth hormone (GH) from the pituitary gland. This, in turn, leads to a sustained increase in circulating levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of the anabolic and restorative effects of GH. This document will explore the intricate molecular choreography that defines this compound's interaction with the ghrelin receptor and the subsequent signaling events.
Binding Affinity and Potency of this compound
This compound exhibits high affinity for the ghrelin receptor, functioning as a potent agonist. Its binding characteristics have been quantified in various in vitro studies, providing a clear picture of its efficacy at the receptor level.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 8.14 | Rat | Radioligand Binding Assay | |
| Ki | ~7.24 nM* | Human | Calculated from pKi | |
| EC50 | 1.3 nM | Rat | GH Release from Pituitary Cells | |
| IC50 | 0.3 nM | Human | Competitive Radioligand Binding Assay ([35S]MK-0677) | |
| IC50 | 32 nM | Human | Competitive Radioligand Binding Assay ([125I][Tyr4]-ghrelin) | |
| pKd | 9.85 | Human | Radioligand Binding Assay ([35S]MK-0677) | |
| Note: The Ki for this compound was calculated from a reported pKi of 8.14. |
Molecular Mechanism of Action: Signaling Pathways
Upon binding to the ghrelin receptor, a G protein-coupled receptor (GPCR), this compound induces a conformational change that triggers intracellular signaling cascades. The GHSR1a is known to couple to multiple G protein families, primarily Gαq/11 and Gαi/o, leading to the activation of distinct downstream pathways.
Gαq/11-Mediated Signaling
The activation of the Gαq/11 pathway is a principal mechanism through which this compound exerts its effects. This cascade involves the following key steps:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C.
-
Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.
This signaling pathway is crucial for stimulating growth hormone release.
Gαi/o-Mediated Signaling
Recent structural studies using cryo-electron microscopy have revealed that this compound also stabilizes the GHSR in a conformation that allows for coupling to the Gαi/o family of G proteins. This interaction is significant as different signaling pathways downstream of the ghrelin receptor can regulate distinct physiological functions. The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The precise role of this pathway in the context of this compound's overall effect is an area of ongoing research.
Downstream Physiological Effects
The primary and most well-documented downstream effect of this compound administration is the robust and sustained increase in growth hormone and IGF-1 levels. This leads to a cascade of physiological responses, including:
-
Increased Fat-Free Mass: Studies have shown that this compound treatment can lead to a significant increase in lean body mass.
-
Improved Sleep Quality: this compound has been observed to enhance the duration of REM and deep sleep.
-
Enhanced Nitrogen Balance: Reflecting its anabolic properties, this compound can promote a positive nitrogen balance.
-
Increased Bone Density: Long
An In-depth Technical Guide on Ibutamoren's (MK-677) Role in Stimulating Endogenous Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren (MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] This whitepaper provides a comprehensive technical overview of this compound's mechanism of action in stimulating endogenous growth hormone (GH) secretion. It consolidates quantitative data from key clinical trials, details relevant experimental protocols for hormone quantification, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in endocrinology and drug development.
Introduction
Growth hormone (GH) is a critical regulator of somatic growth, metabolism, and body composition. Its secretion from the anterior pituitary is pulsatile and primarily regulated by the interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin.[2] Ghrelin, an orexigenic peptide hormone produced mainly by the stomach, has emerged as a key player in GH regulation by acting on the growth hormone secretagogue receptor (GHSR).[3]
This compound (MK-677) is a ghrelin mimetic that activates the GHSR, thereby stimulating the pituitary gland to release GH.[4] Unlike exogenous GH administration, this compound promotes the natural, pulsatile release of GH, which may offer a more physiological approach to addressing GH-related conditions.[5] This document will delve into the molecular mechanisms, quantitative effects, and methodologies associated with the study of this compound.
Mechanism of Action: Ghrelin Receptor Agonism
This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a), a G protein-coupled receptor. The binding of this compound to GHSR-1a initiates a downstream signaling cascade that ultimately leads to the secretion of GH from the somatotrophs in the anterior pituitary.
Signaling Pathway
The activation of GHSR-1a by this compound triggers a complex intracellular signaling cascade. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the depolarization of the somatotroph cell membrane and the pulsatile release of GH.
Furthermore, evidence suggests that GHSR-1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can engage β-arrestin pathways, highlighting the complexity of its signaling.
Quantitative Effects on Endogenous Hormones
Numerous clinical trials have investigated the effects of this compound on the GH/IGF-1 axis in various populations, including healthy adults, obese individuals, and GH-deficient patients. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Growth Hormone (GH) Levels
| Study Population | Dosage | Duration | Peak GH Concentration | 24h Mean GH Concentration | Citation(s) |
| Healthy Volunteers | 25 mg/day | 7 days | 55.9 ± 31.7 µg/L (single dose) | - | |
| Healthy Volunteers | 25 mg/day | 7 days | 22.6 ± 9.3 µg/L (after 7 days) | - | |
| GH-Deficient Adults | 10 mg/day | 4 days | - | +79% | |
| GH-Deficient Adults | 50 mg/day | 4 days | - | +82% | |
| Obese Males | 25 mg/day | 8 weeks | - | Sustained increase | |
| Healthy Elderly | 25 mg/day | 12 months | - | 1.8-fold increase | |
| GH-Deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 3.8 µg/L | - |
Table 2: Effects of this compound on Insulin-Like Growth Factor 1 (IGF-1) and IGF Binding Proteins (IGFBPs)
| Study Population | Dosage | Duration | Serum IGF-1 Change | Serum IGFBP-3 Change | Citation(s) |
| Healthy Volunteers | 25 mg/day | 7 days | +42% (from diet-induced decline) | +26% | |
| GH-Deficient Adults | 10 mg/day | 4 days | +52% | +42% | |
| GH-Deficient Adults | 50 mg/day | 4 days | +79% | +29% | |
| Obese Males | 25 mg/day | 8 weeks | ~+40% | Significantly increased | |
| Healthy Elderly | 25 mg/day | 12 months | 1.5-fold increase | - | |
| GH-Deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 12 µg/L | Median increase of 0.4 µg/L |
Experimental Protocols
The accurate quantification of GH and IGF-1 is paramount in studies investigating the effects of this compound. The following sections provide detailed methodologies for common experimental protocols.
Quantification of Growth Hormone
Due to the pulsatile nature of GH secretion, single time-point measurements are often not clinically useful. Therefore, GH levels are typically assessed through serial blood sampling over a defined period to determine parameters such as peak height, peak frequency, and the 24-hour mean concentration.
Radioimmunoassay is a classic and sensitive method for quantifying hormone levels.
-
Reagents and Materials:
-
Purified human GH standard
-
Rabbit anti-hGH primary antibody
-
¹²⁵I-labeled hGH (tracer)
-
Goat anti-rabbit secondary antibody (precipitating antibody)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Polyethylene glycol (PEG)
-
Gamma counter
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the hGH standard in PBS with 1% BSA.
-
Sample Preparation: Collect blood samples at regular intervals (e.g., every 20 minutes for 24 hours). Centrifuge to separate serum or plasma and store at -80°C until analysis.
-
Assay:
-
To a series of tubes, add the hGH standards, patient samples, and a zero-standard control.
-
Add a fixed amount of the primary anti-hGH antibody to each tube. Incubate for 24 hours at 4°C.
-
Add a fixed amount of ¹²⁵I-labeled hGH to each tube. Incubate for another 24 hours at 4°C.
-
Add the secondary antibody and PEG to precipitate the antibody-bound hormone complex. Incubate for 1 hour at 4°C.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the bound radioactivity against the known concentrations of the hGH standards. Determine the GH concentration in the patient samples by interpolating their bound radioactivity on the standard curve.
-
Quantification of Insulin-Like Growth Factor 1 (IGF-1)
IGF-1 levels are more stable than GH levels and are often used as a biomarker for GH activity. The majority of IGF-1 circulates bound to IGFBPs, which can interfere with immunoassays. Therefore, a dissociation step is crucial for accurate measurement.
LC-MS offers high specificity and accuracy for IGF-1 quantification.
-
Reagents and Materials:
-
Human serum or plasma samples
-
¹⁵N-labeled IGF-1 internal standard
-
Acid-ethanol or other dissociation reagents
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
-
Procedure:
-
Sample Preparation:
-
To a serum/plasma sample, add the ¹⁵N-labeled IGF-1 internal standard.
-
Perform an acid-ethanol precipitation to dissociate IGF-1 from its binding proteins and precipitate the majority of proteins.
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) on the supernatant to further purify and concentrate the IGF-1.
-
Evaporate the eluate and reconstitute in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate IGF-1 from other components using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.
-
Detect and quantify the specific mass-to-charge ratios of IGF-1 and the internal standard using the mass spectrometer.
-
-
Data Analysis: Calculate the concentration of IGF-1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IGF-1.
-
Conclusion
This compound (MK-677) is a potent ghrelin receptor agonist that effectively stimulates the endogenous secretion of growth hormone and subsequently increases IGF-1 levels. Its oral bioavailability and ability to mimic natural GH pulsatility make it a subject of significant interest in both research and clinical settings. The quantitative data from various studies consistently demonstrate its efficacy in elevating the GH/IGF-1 axis in diverse populations. For researchers and drug development professionals, a thorough understanding of its mechanism of action, quantitative effects, and the appropriate experimental protocols for its evaluation is essential for advancing the study of this and similar compounds. Future research should continue to explore the long-term safety and efficacy of this compound in various clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Effects of oral administration of this compound mesylate, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - Sinha - Translational Andrology and Urology [tau.amegroups.org]
An In-Depth Technical Guide to the Structural and Chemical Properties of Ibutamoren Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren mesylate, also known as MK-677, is a potent, orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin. It functions as a selective agonist of the growth hormone secretagogue receptor (GHSR), leading to the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1). This technical guide provides a comprehensive overview of the structural and chemical properties of this compound mesylate, its mechanism of action, and detailed experimental protocols for its analysis.
Structural and Chemical Properties
This compound mesylate is a complex synthetic molecule with a spiro-indole-piperidine core structure. Its chemical and physical properties are summarized in the tables below.
Identification
| Property | Value |
| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-(phenylmethoxy)propan-2-yl]propanamide methanesulfonate[1][2] |
| CAS Number | 159752-10-0[3][4] |
| Synonyms | MK-677, MK-0677, L-163,191, Crescendo[1] |
| Chemical Formula | C₂₈H₄₀N₄O₈S₂ |
| Molecular Weight | 624.77 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | 164-170 °C |
| pKa (Calculated) | Strongest Acidic: 11.89; Strongest Basic: 8.34 |
| LogP (Calculated) | 4.974 |
| Appearance | Crystalline solid |
Solubility
| Solvent | Solubility |
| Water | ≥ 50 mg/mL (80.03 mM) |
| DMSO | 50 mg/mL (80.03 mM) |
| Ethanol | ~10 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Stability and Storage
This compound mesylate should be stored in a sealed container, protected from moisture. Recommended storage conditions are 4°C for short-term and -20°C for long-term. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.
Mechanism of Action and Signaling Pathway
This compound mesylate is a selective agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the hypothalamus and pituitary gland. Its mechanism of action involves mimicking the endogenous ligand ghrelin, which stimulates the release of growth hormone from the pituitary gland.
Upon binding to GHSR, this compound activates downstream signaling cascades. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of growth hormone.
Experimental Protocols
Synthesis of this compound Mesylate
The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme is outlined below.
A detailed experimental protocol is as follows:
-
Sulfonylation of 1'-methyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine]: The starting spiro-piperidine is reacted with methanesulfonyl chloride to yield the corresponding sulfonamide.
-
Demethylation: The resulting sulfonamide is demethylated using a reagent such as 1-chloroethyl chloroformate.
-
Coupling with N-Boc-O-benzyl-D-serine: The demethylated spiro-piperidine is coupled with N-Boc-O-benzyl-D-serine.
-
Boc Deprotection: The N-Boc protecting group is removed under acidic conditions.
-
Coupling with N-Boc-2-aminoisobutyric acid: The resulting amine is then coupled with N-Boc-2-aminoisobutyric acid.
-
Final Deprotection and Salt Formation: The final N-Boc protecting group is removed, and the product is isolated as the mesylate salt.
Purification: The final product is typically purified by column chromatography followed by recrystallization.
Analytical Methods
A reversed-phase HPLC method can be used for the analysis of this compound mesylate.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm and 280 nm
-
Injection Volume: 10 µL
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive method for the detection and quantification of this compound mesylate. The fragmentation pattern can be used for structural confirmation.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Parent Ion (m/z): 529.3 [M+H]⁺
-
Major Fragment Ions (m/z): Fragmentation often involves the loss of the benzyl (B1604629) group and cleavage of the amide bonds.
Biological Assays
A radioligand binding assay can be performed to determine the binding affinity of this compound mesylate to the GHSR.
-
Membrane Preparation: Prepare crude membranes from cells stably expressing the human GHSR.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GHSR ligand (e.g., [³⁵S]MK-677) and a range of concentrations of this compound mesylate.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound mesylate concentration to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
This assay measures the ability of this compound mesylate to stimulate GH release from pituitary cells.
-
Cell Culture: Culture primary rat pituitary cells.
-
Treatment: Treat the cells with varying concentrations of this compound mesylate for a specified time.
-
Sample Collection: Collect the cell culture medium.
-
GH Measurement: Measure the concentration of GH in the medium using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Plot the GH concentration against the this compound mesylate concentration to determine the EC₅₀ value.
Conclusion
This compound mesylate is a well-characterized small molecule with potent and selective agonist activity at the GHSR. Its structural features and chemical properties make it suitable for oral administration. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals working with this compound. Further research into its long-term effects and potential therapeutic applications is ongoing.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Ibutamoren Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren (also known as MK-677) is a potent, non-peptide, orally active, and selective agonist of the growth hormone secretagogue receptor (GHS-R1a).[1][2][3] Originally developed to treat growth hormone deficiency, its mechanism of action involves mimicking the endogenous hormone ghrelin, thereby stimulating the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[4][5] This technical guide provides a comprehensive investigation into the downstream signaling pathways activated by this compound, from initial receptor binding to the subsequent hormonal and cellular cascades. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for investigating these pathways, and visualizations of the core signaling networks to facilitate a deeper understanding for research and development professionals.
The Primary Target: Ghrelin Receptor (GHS-R1a) Activation
This compound's pharmacological activity is initiated by its binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), the same receptor activated by the endogenous "hunger hormone" ghrelin.[4][6] The GHS-R1a is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, regions critical for regulating growth hormone secretion.[7][8] By acting as an agonist at this receptor, this compound triggers a conformational change that initiates intracellular signaling cascades.[3][9]
Core Signaling Cascade: From Receptor to Hormone Release
Upon binding of this compound to the GHS-R1a, the receptor couples to and activates specific intracellular G proteins, primarily the Gαq/11 and Gα12/13 families.[10] This activation is the first step in a cascade that culminates in the pulsatile release of growth hormone.
2.1 G-Protein Activation and Second Messengers
The activation of Gαq/11 by the this compound-bound receptor stimulates the enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers:
-
Inositol trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11]
This intracellular calcium mobilization and PKC activation are critical for the subsequent release of GH-containing vesicles from somatotroph cells in the pituitary.[11]
2.2 Hypothalamic and Pituitary Regulation
This compound's action modulates the hypothalamic-pituitary axis in two primary ways:
-
Stimulation of GHRH: It enhances the release of Growth Hormone-Releasing Hormone (GHRH) from the hypothalamus.[1][12]
-
Amplification of GHRH Signaling: It potentiates the signaling effect of GHRH at the pituitary gland, leading to a more robust GH release.[8][13]
This dual action ensures a powerful and sustained, yet still pulsatile, secretion of growth hormone, mimicking the body's natural patterns.[14]
Secondary Downstream Pathways via GH and IGF-1
The GH released from the pituitary travels through the bloodstream primarily to the liver, where it stimulates the production and secretion of Insulin-Like Growth Factor 1 (IGF-1).[1][5] Both GH and IGF-1 then act on peripheral tissues, activating critical intracellular signaling pathways that mediate most of this compound's physiological effects.
-
GH Receptor Pathway (JAK/STAT): GH binds to its receptor on target cells, causing receptor dimerization and the activation of Janus Kinase 2 (JAK2). JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which translocate to the nucleus to regulate the transcription of target genes, including IGF-1.
-
IGF-1 Receptor Pathways (PI3K/Akt and Ras/MEK/ERK): IGF-1 binds to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This binding activates two major downstream pathways:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, survival, and protein synthesis.[15] Activation of this pathway is crucial for the anabolic (muscle-building) effects observed with this compound.[16][17]
-
Ras/MEK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[15][17]
-
Quantitative Effects of this compound Activation
Clinical and preclinical studies have quantified the effects of this compound on key biomarkers and physiological parameters. The data consistently demonstrate its potent activity as a GH secretagogue.
Table 1: Hormonal Responses to this compound Administration
| Parameter | Dosage | Duration | Result | Citation(s) |
|---|---|---|---|---|
| 24-h Mean GH Levels | 25 mg/day | 1 year | 1.8-fold increase vs. baseline | [11] |
| 24-h GH Secretion | 25 mg/day | 4 weeks | 1.7-fold increase vs. baseline | [11] |
| Serum IGF-1 | 25 mg/day | 2 weeks | 55% increase vs. baseline | [11] |
| Serum IGF-1 | 25 mg/day | 4 weeks | 88% increase vs. baseline | [11] |
| Serum IGF-1 | 25 mg/day | 1 year | 1.5-fold increase vs. baseline | [11] |
| Peak GH Response | Single Dose | N/A | 15.0 ng/mL (median) |[7] |
Table 2: Effects on Body Composition and Other Markers
| Parameter | Dosage | Duration | Result | Citation(s) |
|---|---|---|---|---|
| Fat-Free Mass (FFM) | 25 mg/day | 8 weeks | 3.0 kg increase vs. placebo | [11] |
| Body Weight | 25 mg/day | 8 weeks | 2.7 kg increase | [11] |
| Basal Metabolic Rate | 25 mg/day | 2 weeks | Significant increase | [11] |
| Fasting Glucose | 25 mg/day | 8 weeks | Elevated levels | [11] |
| Insulin Sensitivity | 25 mg/day | 12 months | Decreased sensitivity |[18] |
Key Experimental Methodologies
Investigating the signaling pathways of this compound requires a suite of specific in vitro and in vivo assays. Below are protocols for key experiments cited in the literature.
5.1 Protocol: G-Protein Activation ([³⁵S]GTPγS Binding) Assay
-
Objective: To measure the activation of G proteins by the GHS-R1a in response to this compound. This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit upon receptor activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably co-expressing the human GHS-R1a and the G protein of interest (e.g., Gαo1 or Gαq).[19]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Incubation: In a microplate, combine the cell membranes, various concentrations of this compound (or ghrelin as a positive control), and [³⁵S]GTPγS.
-
Reaction: Incubate the mixture at 30°C for 30-60 minutes to allow for nucleotide exchange.
-
Termination & Separation: Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Dry the filter plate and measure the radioactivity bound to the membranes using a scintillation counter. Increased counts correlate with higher G-protein activation.[19]
-
5.2 Protocol: Intracellular Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following Gαq/11 pathway activation by this compound.
-
Methodology:
-
Cell Culture: Plate cells expressing GHS-R1a (e.g., HEK293 cells) in a black-walled, clear-bottom microplate.[9]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence intensity increases upon binding to free Ca²⁺.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity over baseline is used to determine the dose-dependent effect of this compound on calcium mobilization.[9]
-
5.3 Protocol: Western Blot for Akt/ERK Phosphorylation
-
Objective: To detect the activation (phosphorylation) of downstream kinases like Akt and ERK in response to this compound-induced IGF-1 signaling.
-
Methodology:
-
Cell Treatment: Culture target cells (e.g., myoblasts) and treat them with conditioned media from this compound-stimulated hepatocytes or directly with IGF-1.
-
Protein Extraction: Lyse the cells at various time points post-treatment using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473 or anti-p-ERK Thr202/Tyr204).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or the total amount of the protein (e.g., total Akt).
-
Summary and Conclusion
The downstream signaling of this compound is a multi-step, hierarchical process initiated by the specific activation of the GHS-R1a. This primary event triggers a potent G-protein-mediated cascade in the hypothalamus and pituitary, leading to a significant and sustained release of growth hormone. The subsequent increase in systemic IGF-1 levels activates the canonical PI3K/Akt/mTOR and Ras/MEK/ERK pathways in peripheral tissues, driving the key physiological outcomes of anabolism, cellular repair, and proliferation.
Understanding these intricate pathways is fundamental for the continued research and development of GHS-R1a agonists for various therapeutic applications, from treating growth disorders to combating age-related muscle loss.[1][14] The methodologies and data presented in this guide offer a foundational framework for professionals in the field.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. synergyresearchpeptides.com [synergyresearchpeptides.com]
- 3. swisschems.is [swisschems.is]
- 4. animalsupps.co [animalsupps.co]
- 5. homeopathy360.com [homeopathy360.com]
- 6. medisearch.io [medisearch.io]
- 7. karger.com [karger.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - Sinha - Translational Andrology and Urology [tau.amegroups.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. chemaesthetic.info [chemaesthetic.info]
- 15. mdpi.com [mdpi.com]
- 16. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Ibutamoren's Influence on Pulsatile Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Ibutamoren (MK-677) on the pulsatile release patterns of growth hormone (GH). This compound, an orally active, non-peptide ghrelin receptor agonist, has been extensively studied for its ability to stimulate endogenous GH secretion, offering a potential therapeutic alternative to direct GH administration. This document synthesizes key findings from clinical trials, detailing the compound's mechanism of action, its impact on GH pulsatility, and the experimental protocols used to elucidate these effects.
Mechanism of Action: Amplifying the Natural Rhythm of Growth Hormone Release
This compound functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By mimicking the action of ghrelin, an endogenous peptide hormone, this compound triggers a signaling cascade within the hypothalamus and pituitary gland.[2][3] This stimulation leads to an increase in the release of growth hormone-releasing hormone (GHRH) and an amplification of the pituitary's response to GHRH.[4] A key characteristic of this compound's action is its ability to enhance the natural, pulsatile pattern of GH secretion rather than inducing a constant, non-physiological release. This preservation of the endocrine feedback loop is a significant advantage over exogenous GH administration.
The signaling pathway initiated by this compound binding to the GHSR in the anterior pituitary is depicted below.
Figure 1: this compound's intracellular signaling cascade for GH release.
Quantitative Effects on Pulsatile Growth Hormone Secretion
Clinical studies have consistently demonstrated that this compound significantly increases both the amplitude of GH pulses and the overall 24-hour GH concentration, while generally not affecting the frequency of these pulses. This indicates that this compound augments the existing secretory bursts of GH rather than creating new ones.
The following tables summarize the quantitative impact of this compound on key parameters of the GH axis from various clinical trials.
Table 1: Effects of this compound on 24-hour Mean GH Concentrations
| Study Population | Dosage | Duration | Baseline Mean GH (μg/L) | Post-Treatment Mean GH (μg/L) | Percent Increase |
| Healthy Young Men | 25 mg/day | 7 days | - | - | Similar total amount secreted, but altered pattern |
| Healthy Elderly Subjects | 10 mg/day | 14 days | - | - | 57% |
| Healthy Elderly Subjects | 25 mg/day | 14 days | - | - | 97% |
| Obese Men | 25 mg/day | 8 weeks | - | - | 1.8-fold increase at 1 year |
| GH-Deficient Adults | 10 mg/day | - | - | - | 79% (GH levels) |
| GH-Deficient Adults | 50 mg/day | - | - | - | 82% (GH levels) |
Table 2: Effects of this compound on GH Pulsatility Parameters
| Study Population | Dosage | Duration | Change in Pulse Frequency | Change in Pulse Amplitude/Height | Change in Nadir Concentrations |
| Healthy Young Men | 5 and 25 mg/day | 7 days | Increased (due to more low-amplitude pulses) | - | - |
| Healthy Elderly Subjects | 2, 10, 25 mg/day | 14 days | No significant change | Increased | Increased |
| Healthy Older Adults | 25 mg/day | 12 months | Not biologically significant increase | Enhanced | - |
Table 3: Effects of this compound on Serum IGF-1 and IGFBP-3 Levels
| Study Population | Dosage | Duration | Baseline IGF-1 (μg/L) | Post-Treatment IGF-1 (μg/L) | Change in IGFBP-3 |
| Healthy Elderly Subjects | 25 mg/day | 2 weeks | 141 | 219 | Increased |
| Healthy Elderly Subjects | 25 mg/day | 4 weeks | 141 | 265 | Increased |
| Obese Men | 25 mg/day | 2 weeks | - | 55% increase | Significantly increased |
| Obese Men | 25 mg/day | 4 weeks | - | 88% increase | - |
| GH-Deficient Adults | 10 mg/day | - | - | 52% increase | - |
| GH-Deficient Adults | 50 mg/day | - | - | 79% increase | - |
| GH-Deficient Children | 0.8 mg/kg/day | 8 days | - | Median increase of 12 μg/L | Median increase of 0.4 μg/L |
Detailed Experimental Protocols
The following methodologies are representative of the protocols used in clinical trials to assess the effects of this compound on pulsatile GH release.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
A common design for these studies is a randomized, double-blind, placebo-controlled, crossover or parallel-group trial.
-
Participants: Healthy volunteers (often stratified by age, e.g., young adults or elderly) or individuals with specific conditions like GH deficiency or obesity.
-
Randomization: Subjects are randomly assigned to receive either this compound at a specified dose or a matching placebo.
-
Blinding: Both the participants and the investigators are unaware of the treatment assignment to prevent bias.
-
Crossover Design: In some studies, subjects receive one treatment (e.g., placebo) for a period, followed by a washout period, and then "cross over" to the other treatment (e.g., this compound).
Dosing and Administration
-
Dosage: Oral doses of this compound have ranged from 2 mg to 50 mg per day in clinical trials. A common dose used in many studies is 25 mg once daily.
-
Administration: this compound is administered orally, typically once a day, often at bedtime to mimic the natural nocturnal peak in GH secretion.
-
Duration: Treatment periods in studies have varied from a single dose to several days, weeks, or even up to two years for long-term efficacy and safety assessments.
Blood Sampling and Hormone Analysis
-
Frequent Sampling: To characterize the pulsatile nature of GH release, blood samples are collected frequently over a 24-hour period (e.g., every 10-20 minutes).
-
Hormone Assays: Serum or plasma is analyzed for concentrations of GH, Insulin-like Growth Factor-1 (IGF-1), and IGF-Binding Protein-3 (IGFBP-3) using validated immunoassays.
-
Pulsatility Analysis: The resulting 24-hour GH concentration profiles are analyzed using specialized algorithms (e.g., Cluster, Deconvolution analysis) to determine pulse frequency, amplitude, duration, and the basal (nadir) GH concentration between pulses.
The following diagram illustrates a typical experimental workflow for assessing this compound's effect on GH pulsatility.
Figure 2: Generalized workflow for a clinical trial on this compound.
Conclusion
This compound (MK-677) effectively stimulates the endogenous release of growth hormone by acting as a ghrelin receptor agonist. Its primary effect on the pulsatile nature of GH secretion is a significant amplification of pulse amplitude and an increase in nadir concentrations, leading to a substantial elevation in overall 24-hour GH levels. This is achieved without a significant alteration in the frequency of GH pulses, thereby preserving the natural rhythm of the GH axis. The oral bioavailability and long half-life of this compound make it a convenient and effective agent for increasing GH and IGF-1 levels, with potential applications in conditions associated with GH deficiency or muscle wasting. Further long-term studies are warranted to fully elucidate its functional benefits and safety profile in various populations.
References
The Evolution of Non-Peptide Growth Hormone Secretagogues: A Technical Guide
The quest for orally active compounds capable of stimulating growth hormone (GH) release has led to the development of a fascinating class of molecules known as non-peptide growth hormone secretagogues (GHSs). This guide provides a comprehensive overview of the history, development, and mechanism of action of these synthetic molecules, intended for researchers, scientists, and drug development professionals.
The journey of GHSs began with the discovery of peptide-based GH-releasing peptides (GHRPs) in the late 1970s.[1] These small, synthetic peptides, such as GHRP-6, demonstrated a potent ability to stimulate GH secretion both in vitro and in vivo.[1][2] However, their peptidic nature rendered them susceptible to enzymatic degradation and resulted in poor oral bioavailability, limiting their therapeutic potential. This challenge spurred the search for non-peptide mimetics that could overcome these limitations.
A pivotal breakthrough occurred in 1996 with the successful cloning of the GHS receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This discovery provided a specific molecular target for drug development and confirmed that GHSs act through a distinct pathway from the native Growth Hormone-Releasing Hormone (GHRH). The subsequent identification of ghrelin in 1999 as the endogenous ligand for GHS-R1a further solidified the physiological relevance of this system.[3]
The Dawn of Non-Peptide GHSs
The development of non-peptide GHSs was a landmark achievement in medicinal chemistry, transitioning from peptide leads to small, orally active molecules. A key milestone in this endeavor was the development of ibutamoren (MK-677), a potent and orally bioavailable spiroindoline derivative.[4] this compound demonstrated the feasibility of creating non-peptide compounds that could effectively mimic the action of ghrelin and stimulate the GH/IGF-1 axis. Following this success, other non-peptide GHSs have been developed, including capromorelin, anamorelin, and macimorelin, each with unique pharmacological profiles.
Quantitative Analysis of Non-Peptide GHSs
The efficacy of non-peptide GHSs is determined through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for some of the most well-characterized compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Species/Cell Line | Reference |
| This compound (MK-677) | 6.5 | 1.3 (GH Release) | Rat Pituitary Cells | |
| pKi = 8.14 | 0.2 - 1.4 (Signal Transduction) | HEK293 cells | ||
| Capromorelin (CP-424391) | 7 | 3 (GH Release) | Rat Pituitary Cells | |
| Anamorelin (ONO-7643) | 0.58 - 0.70 | - | HEK293 cells | |
| L-692,429 | ~6500 | 25 - 60 (Signal Transduction) | HEK293 cells |
Table 1: In Vitro Activity of Selected Non-Peptide Growth Hormone Secretagogues.
| Compound | Animal Model | Dose | Peak GH Response | Study Duration | Reference |
| This compound (MK-677) | Healthy Elderly | 25 mg/day | Significant increase in GH pulsatility | 12 months | |
| Macimorelin (AEZS-130) | AGHD Adults | 0.5 mg/kg | 2.36 ± 5.69 ng/mL | Single Dose | |
| Healthy Adults | 0.5 mg/kg | 17.71 ± 19.11 ng/mL | Single Dose | ||
| Anamorelin (ONO-7643) | Rats | 10, 30 mg/kg | Significant increase in GH levels | Single Dose | |
| Capromorelin (CP-424391) | Anesthetized Rats | 0.05 mg/kg (IV) | ED50 for GH release | Single Dose |
Table 2: In Vivo Effects of Selected Non-Peptide Growth Hormone Secretagogues.
Signaling Pathways of the GHS-Receptor 1a
The GHS-R1a is a versatile receptor that couples to multiple intracellular signaling pathways to exert its diverse physiological effects.
Canonical Gq/11 Signaling Pathway
The primary and most well-characterized signaling cascade initiated by GHS-R1a activation is through the Gq/11 family of G-proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium is a key event in stimulating the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary gland.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
In addition to the canonical Gq/11 pathway, GHS-R1a activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. This pathway is typically associated with cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 by GHS-R1a appears to be dependent on Protein Kinase C (PKC), which is activated by DAG. Activated ERK can then translocate to the nucleus and regulate gene expression.
β-Arrestin Recruitment and Signaling
Like many GPCRs, GHS-R1a can also signal through β-arrestin-dependent pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate a distinct wave of signaling events independent of G-proteins. β-arrestin can act as a scaffold, bringing together other signaling molecules to activate pathways such as the ERK cascade.
Detailed Experimental Protocols
The characterization of non-peptide GHSs relies on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GHS-R1a.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GHS-R1a.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein/well).
-
Add increasing concentrations of the unlabeled non-peptide GHS (competitor).
-
Add a fixed concentration of a radiolabeled ligand, typically [125I]-His9-ghrelin, near its Kd value.
-
For non-specific binding control wells, add a saturating concentration of unlabeled ghrelin.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate GHS-R1a and trigger a downstream signaling event.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing GHS-R1a in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the non-peptide GHS in assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).
-
Measure the baseline fluorescence of the cells.
-
Inject the different concentrations of the GHS into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Growth Hormone Measurement in Rats
This assay assesses the ability of a non-peptide GHS to stimulate GH release in a living organism.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats, and allow them to acclimatize to the housing conditions for at least a week.
-
For studies requiring frequent blood sampling, implant a catheter into the jugular or carotid artery and allow the animals to recover.
-
Fast the animals overnight before the experiment.
-
-
Compound Administration and Blood Sampling:
-
Administer the non-peptide GHS orally (by gavage) or via another desired route at various doses. Administer vehicle to the control group.
-
Collect blood samples at multiple time points before and after compound administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
-
GH Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of GH in the plasma samples using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean plasma GH concentrations over time for each treatment group.
-
Determine the peak GH concentration (Cmax) and the time to peak concentration (Tmax).
-
Calculate the area under the curve (AUC) for the GH concentration-time profile to assess the total GH release.
-
Use appropriate statistical tests to compare the responses between the treated and control groups.
-
Conclusion and Future Directions
The development of non-peptide growth hormone secretagogues represents a significant advancement in endocrinology and drug discovery. These orally active compounds have provided valuable tools for understanding the regulation of GH secretion and have shown therapeutic promise in various conditions, including growth hormone deficiency, cachexia, and age-related frailty. The continued exploration of the intricate signaling pathways activated by the GHS-R1a and the development of biased agonists that selectively activate specific downstream pathways may lead to the design of next-generation GHSs with improved efficacy and safety profiles.
References
- 1. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Hormone Secretagogues and the Regulation of Calcium Signaling in Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Landscape of Ibutamoren Beyond the Ghrelin Receptor: An In-depth Technical Guide
For Immediate Release
[City, State] – December 1, 2025 – While the primary mechanism of action of Ibutamoren (MK-677) as a potent agonist of the ghrelin receptor (GHSR) is well-established, a growing body of evidence suggests its physiological effects may be mediated by a more complex network of molecular interactions. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the ghrelin receptor, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a non-peptide growth hormone secretagogue, has been extensively studied for its ability to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels. While its high affinity for the ghrelin receptor is the principal driver of these effects, this guide delves into the secondary and indirect molecular pathways influenced by this compound. These include the modulation of the somatostatin (B550006) system, direct activation of specific hypothalamic neurons, potential for ghrelin receptor heterodimerization with other G-protein coupled receptors, and the indirect mechanism leading to increased prolactin levels. Understanding these off-target effects is crucial for a comprehensive grasp of this compound's pharmacological profile and for the development of future therapeutic strategies.
Modulation of the Somatostatin System
Prolonged administration of this compound has been shown to induce a feedback mechanism involving the somatostatin (SST) system, a key regulator of GH secretion.
2.1 Upregulation of Hypothalamic Somatostatin Expression
Studies in rodent models have demonstrated that chronic this compound treatment leads to a significant increase in the expression of somatostatin (SST) mRNA and protein in the hypothalamus. This is believed to be a compensatory response to the sustained increase in GH levels.
2.2 Downregulation of Pituitary Somatostatin Receptor 2 (SSTR2)
Concurrently with the increase in hypothalamic SST, a downregulation of the somatostatin receptor subtype 2 (SSTR2) is observed in the pituitary gland. This reduction in receptor density may contribute to a desensitization to the inhibitory effects of somatostatin on GH release.
Table 1: Quantitative Effects of this compound on the Somatostatin System
| Parameter | Change | Fold Change | Species | Reference |
| Hypothalamic SST mRNA | Increased | ~1.5 - 2.0 | Rat | [1][2] |
| Hypothalamic SST Protein | Increased | Not Quantified | Rat | [2] |
| Pituitary SSTR2 mRNA | Decreased | ~0.5 - 0.7 | Rat | [1][2] |
| Pituitary SSTR2 Protein | Decreased | Not Quantified | Rat | [2] |
Experimental Protocol: Quantification of Somatostatin and SSTR2 Expression
A detailed protocol for measuring hypothalamic SST and pituitary SSTR2 mRNA and protein levels is outlined below.
-
Tissue Collection: Hypothalamic and pituitary tissues are dissected from control and this compound-treated animals.
-
RNA Extraction and qPCR: Total RNA is extracted using standard methods (e.g., TRIzol reagent). cDNA is synthesized, and quantitative PCR (qPCR) is performed using specific primers for SST, SSTR2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Extraction and Western Blot: Tissues are homogenized in lysis buffer, and protein concentration is determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against SST and SSTR2.
Figure 1: this compound's impact on the somatostatin system.
Activation of Hypothalamic Arcuate Nucleus Neurons
This compound directly influences the electrical activity of neurons within the arcuate nucleus of the hypothalamus, a critical region for regulating appetite and hormone secretion.
3.1 Electrophysiological Evidence
In vivo electrophysiological recordings in rats have shown that intravenous administration of this compound increases the firing rate of a population of neuroendocrine neurons in the arcuate nucleus. This activation pattern is similar to that observed with the ghrelin-releasing peptide, GHRP-6.
Experimental Protocol: In Vivo Electrophysiological Recording
The following provides a general workflow for recording neuronal activity in the arcuate nucleus.
-
Animal Preparation: Anesthetized animals are placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface overlying the hypothalamus.
-
Electrode Placement: A recording microelectrode is lowered into the arcuate nucleus at precise stereotaxic coordinates.
-
Data Acquisition: Extracellular single-unit recordings are obtained to measure the spontaneous firing rate of neurons before and after the administration of this compound.
Figure 2: this compound's activation of arcuate nucleus neurons.
Potential for GHSR-Dopamine D1 Receptor (D1R) Heterodimerization
Emerging research suggests that the ghrelin receptor can form heterodimers with other G-protein coupled receptors, such as the dopamine (B1211576) D1 receptor (D1R). This interaction could provide a mechanism for this compound to indirectly modulate dopaminergic signaling pathways.
4.1 Evidence for Heterodimerization
While direct evidence for this compound's role in promoting GHSR-D1R heterodimerization is still under investigation, studies have shown that co-activation of these receptors can lead to synergistic downstream signaling. This suggests a physical interaction between the two receptors.
Experimental Protocol: Co-Immunoprecipitation
Co-immunoprecipitation is a key technique to investigate protein-protein interactions like receptor heterodimerization.
-
Tissue/Cell Lysis: Brain tissue or cells co-expressing GHSR and D1R are lysed to solubilize membrane proteins.
-
Immunoprecipitation: An antibody specific to one of the receptors (e.g., anti-GHSR) is used to pull down that receptor and any interacting proteins from the lysate.
-
Western Blot Analysis: The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other receptor (e.g., anti-D1R) to confirm the presence of the heterodimer.
Figure 3: Potential for this compound-influenced GHSR-D1R heterodimerization.
Mechanism of this compound-Induced Prolactin Increase
An observed side effect of this compound is a transient increase in prolactin levels. This is not thought to be a direct effect on prolactin-releasing cells but rather an indirect consequence of its primary action.
5.1 The Dopaminergic Inhibition of Prolactin
Prolactin secretion from the pituitary gland is tonically inhibited by dopamine produced in the hypothalamus. A decrease in this dopaminergic tone leads to an increase in prolactin release.
5.2 Proposed Indirect Mechanism
It is hypothesized that this compound's activation of the ghrelin receptor in the hypothalamus may indirectly lead to a temporary reduction in the activity of dopaminergic neurons that regulate prolactin secretion. This disinhibition of lactotrophs in the pituitary results in a transient rise in serum prolactin.
Table 2: Effect of this compound on Serum Prolactin Levels
| Study Population | This compound Dose | Duration | Change in Prolactin | Reference |
| Healthy Young Men | 25 mg/day | 7 days | Transient Increase | [3] |
| Healthy Elderly | 25 mg/day | 14 days | Transient Increase |
Experimental Protocol: Measurement of Serum Prolactin
Serum prolactin levels can be measured using a standard immunoassay.
-
Blood Sample Collection: Blood samples are collected from subjects at baseline and at various time points following this compound administration.
-
Serum Separation: Serum is separated from the blood by centrifugation.
-
Immunoassay: A commercially available enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA) kit is used to quantify the concentration of prolactin in the serum samples.
Figure 4: Proposed mechanism of this compound-induced prolactin increase.
Conclusion and Future Directions
While this compound's primary therapeutic effects are mediated through the ghrelin receptor, this guide highlights the importance of considering its broader molecular impact. The modulation of the somatostatin system, activation of hypothalamic neurons, potential for receptor heterodimerization, and indirect effects on prolactin secretion all contribute to its complex pharmacological profile.
Future research should focus on:
-
Elucidating the precise signaling cascades involved in the activation of arcuate nucleus neurons by this compound.
-
Confirming and characterizing the functional consequences of GHSR-D1R heterodimerization in the presence of this compound.
-
Investigating other potential off-target interactions through comprehensive receptor screening panels.
A deeper understanding of these non-ghrelin receptor-mediated effects will be instrumental in optimizing the therapeutic use of this compound and in the design of next-generation growth hormone secretagogues with improved specificity and safety profiles.
References
- 1. Electrophysiology of Arcuate Neurokinin B Neurons in Female Tac2-EGFP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonpeptide growth hormone secretagogue, MK-0677, activates hypothalamic arcuate nucleus neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]
Whitepaper: A Technical Guide to In Silico Modeling of the Ibutamoren-Ghrelin Receptor Interaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Growth Hormone Secretagogue Receptor (GHSR), or ghrelin receptor, is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, growth hormone secretion, and appetite.[1][2] Its activation by the endogenous peptide hormone ghrelin is a key physiological process. Ibutamoren (also known as MK-0677) is a potent, orally active, non-peptide agonist of the GHSR that mimics the effects of ghrelin.[1][3][4] Understanding the molecular intricacies of the this compound-GHSR interaction is crucial for the rational design of novel therapeutics targeting this system. This technical guide provides an in-depth overview of the structural basis of this interaction, the associated signaling pathways, and a detailed framework for in silico modeling, supported by quantitative data and experimental protocols.
The Ghrelin Receptor: Structure and Activation
The GHSR is a typical seven-transmembrane (7TM) domain GPCR. A unique characteristic of the GHSR is its high level of constitutive (ligand-independent) activity, estimated to be around 50% of its maximal response.
1.1. Ligand-Binding Pocket
Recent high-resolution cryogenic electron microscopy (cryo-EM) structures have elucidated the architecture of the GHSR binding pocket. The pocket is not a single cavity but is bifurcated into two distinct sub-pockets, termed cavity I and cavity II . This division is created by a crucial salt bridge between residues E1243.33 and R2836.55 (Ballesteros-Weinstein numbering).
-
Ghrelin Binding: For the endogenous ligand ghrelin, activation requires a unique post-translational modification: the attachment of an n-octanoyl group to the Serine-3 residue. Structural studies reveal that the N-terminal peptide portion of ghrelin occupies the larger cavity I, while the essential octanoyl chain inserts deep into the hydrophobic cavity II.
-
This compound Binding: As a non-peptide mimetic, this compound cleverly occupies the same space. It sits (B43327) at the bottom of the binding pocket, with its phenyl group extending into cavity II, mimicking the hydrophobic interaction of ghrelin's octanoyl chain. The rest of the molecule makes multiple polar and hydrophobic contacts within cavity I.
1.2. Receptor Activation Mechanism
Agonist binding, by either ghrelin or this compound, induces a series of conformational changes that shift the receptor from an inactive to an active state. A key event is the disruption of the E1243.33-R2836.55 salt bridge. The steric pressure from the ligand pushes the side chain of R2836.55 away, initiating a cascade of movements. This leads to rotameric switches in conserved "micro-switch" residues (like W2766.48) and results in a pronounced outward displacement of the cytoplasmic end of transmembrane helix 6 (TM6). This movement opens up a cavity on the intracellular side, allowing for the binding and activation of G proteins.
Ghrelin Receptor Signaling Pathways
Upon activation, the GHSR can couple to several distinct intracellular G proteins, leading to a diversity of cellular responses. This ability to engage multiple pathways allows for the possibility of biased agonism , where a specific ligand may preferentially activate one pathway over another.
The primary signaling cascades include:
-
Gαq/11 Pathway (Canonical): This is considered the main pathway for stimulating growth hormone release. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: The GHSR can also couple to inhibitory G proteins (Gαi/o), which can lead to the inhibition of adenylyl cyclase, reducing cAMP levels. Cryo-EM structures have successfully resolved the GHSR in complex with the Gi protein.
-
Gα12/13 Pathway: This pathway involves the activation of the RhoA kinase.
-
β-Arrestin Pathway: Following activation, GHSR can also recruit β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling.
Quantitative Data Summary
The interaction between this compound and the ghrelin receptor has been quantified in numerous studies. The following tables summarize key binding affinity and functional potency data. It is important to note that values can vary based on the specific assay conditions, cell lines, and radioligands used.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Species | Value | Assay Type | Reference |
|---|---|---|---|---|
| pKi | Human | 8.14 | Binding Assay | |
| Ki | Human | ~7.24 nM* | Binding Assay | |
| pKd | Human | 9.85 | Binding Assay ([35S]MK-0677) | |
| Kd | Human | 0.14 nM | Binding Assay ([35S]MK-0677) | |
| pIC50 | Human | 8.7 | Binding Assay ([125I]-ghrelin) | |
| IC50 | Human | 2 nM | Binding Assay ([125I]-ghrelin) | |
| EC50 | Rat | 1.3 nM | GH Release from Pituitary Cells | |
| EC50 | - | - | Calcium Mobilization Assay |
Note: Ki value was calculated from a pKi of 8.14.
Table 2: Key GHSR Residues in this compound and Ghrelin Interaction
| Residue | Location | Role in Binding this compound | Role in Binding Ghrelin | Reference |
|---|---|---|---|---|
| D992.60 | TM2 | Forms hydrogen bond; mutation damps activation. | - | |
| E1243.33 | TM3 | Forms salt bridge with R283; crucial for activation. Mutation damps MK-0677 activation. | Forms salt bridge with R283; crucial for activation. | |
| Q1203.29 | TM3 | Forms hydrogen bond. | - | |
| W2766.48 | TM6 | Part of "toggle switch"; mutation abolishes activity. | Critical for activity; mutation abolishes activity. | |
| F2796.51 | TM6 | Part of aromatic cluster involved in activation. | Preferential interaction; mutation abolishes activity. | |
| R2836.55 | TM6 | Forms salt bridge with E124; side chain moves upon agonist binding. Forms hydrogen bond with this compound. | Forms salt bridge with E124; side chain moves upon agonist binding. |
| F2866.58 | TM6 | Hydrophobic interaction. | Interacts with octanoyl moiety. | |
In Silico Modeling: A Step-by-Step Workflow
In silico modeling provides a powerful framework for visualizing and analyzing the this compound-GHSR complex at an atomic level. A typical computational workflow involves several key stages.
-
Receptor Structure Preparation: The starting point is a high-quality 3D structure of the GHSR. With the availability of cryo-EM structures of GHSR in complex with this compound (e.g., PDB ID: 7F4S), homology modeling is often no longer necessary. Preparation involves removing non-essential molecules (e.g., lipids, excess water), adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Ligand Preparation: A 3D conformer of this compound is generated. This involves optimizing the geometry and assigning partial atomic charges using a suitable force field (e.g., CHARMM36, AMBER).
-
Molecular Docking: Docking algorithms are used to predict the preferred binding orientation of this compound within the GHSR's binding pocket. This step is crucial for generating an initial, plausible complex structure, especially if a co-crystallized structure is unavailable. The results are typically scored and ranked to identify the most likely binding mode.
-
Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of the this compound-GHSR complex over time. The complex is embedded in a realistic model of a cell membrane (e.g., a POPC bilayer) and solvated with water and ions. The simulation, typically run for hundreds of nanoseconds, allows for the assessment of the stability of the binding pose, observation of ligand-induced conformational changes, and characterization of key intermolecular interactions.
-
Post-MD Analysis: The trajectory from the MD simulation is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, and to identify persistent hydrogen bonds and hydrophobic contacts between this compound and the receptor.
-
Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to estimate the binding free energy (ΔGbind) of the this compound-GHSR complex, providing a quantitative measure of binding affinity.
Key Experimental Protocols
In silico models are validated and informed by experimental data. Below are generalized protocols for two fundamental assays used to characterize the this compound-GHSR interaction.
5.1. Protocol: Competitive Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the GHSR.
-
Membrane Preparation: Culture cells stably expressing the human GHSR (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a cold buffer to lyse the cells and isolate the cell membranes via centrifugation. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [35S]MK-0677 or [125I]-Ghrelin) to each well containing the prepared cell membranes.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature to allow the binding to reach equilibrium.
-
Separation and Counting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filters, which corresponds to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
5.2. Protocol: Calcium Mobilization Assay (for EC50 determination)
This functional assay measures the ability of this compound to activate the Gαq-coupled signaling pathway, resulting in an increase in intracellular calcium ([Ca2+]i).
-
Cell Preparation: Seed cells stably expressing the human GHSR into a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR instrument). The instrument will add varying concentrations of this compound to the wells while simultaneously monitoring fluorescence.
-
Signal Detection: Upon this compound binding and GHSR activation via the Gαq pathway, IP3 is produced, causing Ca2+ to be released from the endoplasmic reticulum. This influx of Ca2+ into the cytoplasm binds to the dye, causing a significant increase in its fluorescence intensity.
-
Data Analysis: The peak fluorescence intensity is measured for each concentration of this compound. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
The interaction between this compound and the ghrelin receptor is a prime example of successful non-peptide mimicry of an endogenous peptide ligand. High-resolution structural data has revealed that this compound occupies the same binding pocket as the critical N-terminal portion of acylated ghrelin, triggering a conserved mechanism of GPCR activation. In silico techniques, including molecular docking and MD simulations, are indispensable tools for dissecting this interaction at an atomic level. When anchored by robust quantitative data from binding and functional assays, these computational models provide a powerful platform for understanding the principles of GHSR activation and for the structure-based design of next-generation therapeutics targeting the ghrelin system.
References
- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghs-r1a.com [ghs-r1a.com]
- 3. Non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue, .. [pharmaprodia.com]
- 4. This compound MK Procurement Options for Formulations [epicatelean.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Ibutamoren (MK-677)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Ibutamoren (MK-677), a potent, orally active, non-peptide agonist of the ghrelin receptor (GHSR). This document outlines detailed protocols for essential cell culture-based assays to investigate the biological effects of this compound, focusing on its mechanism of action and downstream cellular responses.
Introduction to this compound (MK-677)
This compound mimics the action of ghrelin, an endogenous peptide hormone, by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR). This activation stimulates the release of Growth Hormone (GH) from the pituitary gland, which in turn increases the circulating levels of Insulin-like Growth Factor-1 (IGF-1). The GH/IGF-1 axis plays a crucial role in various physiological processes, including growth, metabolism, and cellular repair. In vitro studies are essential to elucidate the specific cellular and molecular mechanisms underlying the effects of this compound.
Mechanism of Action and Signaling Pathway
This compound binds to the GHSR, a G protein-coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the activation of Gq/11 and Gi/o families of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, GHSR activation can also lead to the phosphorylation of downstream kinases such as Akt and ERK.
This compound (MK-677) signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies involving this compound (MK-677). It is important to note that optimal concentrations and incubation times can vary significantly depending on the cell type and the specific experimental endpoint.
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 cells expressing hGHSR | Calcium Mobilization | 0.1 nM - 10 µM | Minutes | EC50 = 1.1 nM | |
| Rat Pituitary Cells | GH Release Assay | Not specified | Not specified | EC50 = 1.3 nM | N/A |
| Various Cancer Cell Lines | Cell Viability (MTT/XTT) | 1 µM - 100 µM | 24 - 72 hours | Variable (cell line dependent) | |
| Osteoblasts (e.g., MC3T3-E1) | Alkaline Phosphatase Activity | 10 nM - 1 µM | 7 - 21 days | Increased ALP activity | N/A |
| Adipocytes (e.g., 3T3-L1) | Lipid Accumulation (Oil Red O) | 100 nM - 10 µM | 8 - 14 days | Increased lipid droplet formation | N/A |
Note: "N/A" indicates that while the cell type and assay are relevant for this compound studies, specific quantitative data from a cited source was not available in the provided search results. Researchers should perform dose-response and time-course experiments to determine optimal conditions for their specific cell model.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Complete cell culture medium
-
This compound (MK-677) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 µM to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Workflow for MTT-based cell viability assay.
Western Blot Analysis of Signaling Pathways
This protocol is designed to analyze the activation of downstream signaling proteins (e.g., Akt, ERK) following this compound treatment.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
**Secondary Antibody Inc
Application Note: Quantification of Ibutamoren in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibutamoren (MK-677) in human plasma. The protocol details three effective sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and anti-doping applications, offering high selectivity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound (MK-677) is a potent, orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin. It stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Its potential therapeutic applications and misuse in sports necessitate a reliable method for its quantification in biological matrices like plasma. LC-MS/MS offers superior sensitivity and specificity for this purpose, enabling accurate measurement of this compound concentrations.
Experimental
Materials and Reagents
-
This compound (MK-677) reference standard
-
This compound-d4 (or suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Methyl-tert-butyl ether (MTBE)
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Oasis HLB or WCX)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is recommended.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its internal standard (IS), this compound-d4, in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 529.2 | 533.2 (or 527.2)[1] |
| Product Ion 1 (m/z) - Quantifier | 267.1 | 267.1 (or similar) |
| Product Ion 2 (m/z) - Qualifier | 439.2 | 443.2 (or similar) |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Sample Preparation Protocols
Choose one of the following protocols based on laboratory resources, required sensitivity, and sample throughput needs.
Protocol 1: Protein Precipitation (PPT) - High Throughput
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject 10 µL into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - High Recovery
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).[1]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).
-
Inject 10 µL into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - High Purity
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge (e.g., Oasis HLB).
-
Load: Mix 200 µL of plasma with 25 µL of IS and 200 µL of 4% phosphoric acid. Load the mixture onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40 °C and reconstitute in 100 µL of mobile phase A/B (95:5, v/v).
-
Inject: Inject 10 µL into the LC-MS/MS system.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics for a validated this compound assay.
Table 3: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995)[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery (LLE) | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-Thaw, 3 cycles) | Stable (<15% deviation) |
| Stability (Autosampler, 24h at 4°C) | Stable (<15% deviation) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocols for sample preparation and optimized instrument parameters offer a reliable starting point for researchers. The method demonstrates high sensitivity, with an LLOQ of 0.1 ng/mL, and excellent accuracy and precision, making it well-suited for a variety of research and clinical applications. Proper method validation is crucial before implementation for sample analysis.
References
Application Notes and Protocols for Ibutamoren (MK-677) in Preclinical Models of Sarcopenia and Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutamoren (also known as MK-677) is an orally active, non-peptide agonist of the ghrelin receptor (GHSR).[1] By mimicking the action of ghrelin, this compound stimulates the secretion of Growth Hormone (GH) from the pituitary gland, which in turn elevates levels of Insulin-like Growth Factor-1 (IGF-1).[1][2] This mechanism makes this compound a compound of significant interest for conditions characterized by muscle loss, such as sarcopenia (age-related muscle wasting) and cachexia (disease-related muscle wasting).[3][4]
The primary anabolic effects of the GH/IGF-1 axis are mediated through the activation of the PI3K/Akt/mTOR signaling pathway, which promotes protein synthesis, and the suppression of the ubiquitin-proteasome pathway, which is responsible for protein degradation. Key markers of the latter are the E3 ubiquitin ligases, Muscle Atrophy F-box (MAFbx or Atrogin-1) and Muscle RING Finger 1 (MuRF-1).
These application notes provide an overview of the mechanism of action of this compound and detail experimental protocols for its evaluation in established animal models of muscle wasting. While direct and comprehensive preclinical studies of this compound in sarcopenia and cachexia models are limited in publicly available literature, the following protocols are based on established methodologies for evaluating ghrelin receptor agonists and similar anabolic compounds in rodents.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism involves the activation of the GHSR, initiating a signaling cascade that promotes muscle growth and inhibits muscle degradation.
Quantitative Data from Animal Studies with Ghrelin Receptor Agonists
Specific quantitative data for this compound in validated sarcopenia or cachexia animal models is not extensively available. However, studies using other ghrelin receptor agonists, such as Anamorelin, provide insight into the expected effects. The data below is representative of outcomes observed in such studies.
Table 1: Representative Effects of a Ghrelin Receptor Agonist (Anamorelin) in a Chemotherapy-Induced Cachexia Mouse Model. Data adapted from studies on Anamorelin in non-cancer-bearing mice treated with gemcitabine (B846) and cisplatin.
| Parameter | Control (Chemotherapy Only) | Anamorelin + Chemotherapy | % Change vs. Control |
| Body Weight Change (Day 8) | Significant Loss | Mitigated Loss | - |
| Food Intake | Significantly Decreased | Mitigated Decrease | - |
| Gastrocnemius Muscle Weight | Decreased | Attenuated Decrease | - |
| Quadriceps Muscle Weight | Decreased | Attenuated Decrease | - |
| p-FOXO1/FOXO1 Ratio (PMM) | 0.55 ± 0.09 | 1.49 ± 0.36 | +171% |
| p-FOXO1/FOXO1 Ratio (Quad) | 0.65 ± 0.11 | 1.36 ± 0.17 | +109% |
PMM: Pectoralis Major Muscle; Quad: Quadriceps. Data are presented as mean ± SEM where applicable. The ratio of phosphorylated (inactive) to total FOXO1 indicates suppression of the atrophy signaling pathway.
Experimental Protocols
The following are detailed protocols for inducing and evaluating muscle wasting in animal models, suitable for testing the efficacy of this compound.
Protocol 1: Cancer Cachexia Model (Colon-26 Carcinoma)
This model is widely used to induce severe muscle wasting.
1. Animal Model:
-
Species: Male BALB/c mice, 8-12 weeks old.
-
Cell Line: Colon-26 (C26) carcinoma cells.
-
Procedure: Subcutaneously inject 5 x 10⁵ C26 cells in 100 µL of saline into the right flank of the mice. Control mice receive a saline injection.
2. This compound Administration:
-
Formulation: Dissolve this compound mesylate in sterile water or other appropriate vehicle.
-
Route: Oral gavage.
-
Dosage: A dose of 10-30 mg/kg body weight, administered once daily, can be used as a starting point based on effective doses of other ghrelin agonists.
-
Duration: Treat for up to 21 days, a typical duration for the C26 model.
3. Outcome Measures:
-
Body Weight and Composition: Record body weight daily. At endpoint, dissect and weigh key muscles (gastrocnemius, tibialis anterior, quadriceps) and fat pads.
-
Muscle Function: Perform grip strength tests at baseline and at set intervals (e.g., weekly).
-
Histology: Analyze muscle cross-sectional area (CSA) from frozen sections of the gastrocnemius or tibialis anterior muscle.
-
Molecular Analysis: Use Western blotting to measure levels of phosphorylated and total Akt, mTOR, p70S6K, and FoxO1, as well as protein levels of Atrogin-1 and MuRF-1.
Protocol 2: Sarcopenia Model (Aged Mice)
This model recapitulates the natural age-related decline in muscle mass and function.
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Age Groups: Young adult (e.g., 3-6 months) and aged (e.g., 24-28 months). Aged mice should exhibit signs of sarcopenia, such as reduced grip strength and lean mass compared to young controls.
2. This compound Administration:
-
Route: Oral gavage or voluntary ingestion in a palatable vehicle.
-
Dosage: 10-30 mg/kg body weight, once daily.
-
Duration: Long-term treatment (e.g., 8-12 weeks) is recommended to observe significant changes in age-related decline.
3. Outcome Measures:
-
Muscle Function: Perform grip strength tests and treadmill exhaustion tests monthly to assess changes in strength and endurance.
-
Body Composition: Measure lean body mass and fat mass using DEXA scans at baseline and endpoint.
-
Muscle Mass and Histology: At endpoint, weigh key hindlimb muscles and perform CSA analysis.
-
Molecular Analysis: Conduct Western blot analysis on muscle lysates for key proteins in the mTOR and ubiquitin-proteasome pathways.
Detailed Methodologies for Key Experiments
Oral Gavage in Mice
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Needle Measurement: Use a proper-sized, ball-tipped gavage needle. Measure the correct insertion length from the corner of the mouse's mouth to the last rib to ensure delivery to the stomach without causing perforation.
-
Insertion: Gently insert the needle into the diastema (gap between incisors and molars), guiding it along the roof of the mouth and down the esophagus. The needle should advance smoothly with the swallowing reflex. Do not force the needle if resistance is met.
-
Administration: Slowly administer the pre-determined volume of the this compound solution (typically not exceeding 10 mL/kg body weight).
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-procedure for any signs of respiratory distress.
Forelimb Grip Strength Test
-
Apparatus: Use a grip strength meter equipped with a horizontal metal grid or bar connected to a force gauge.
-
Procedure: Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws.
-
Pull the mouse back horizontally in a smooth, steady motion until its grip is released.
-
The meter will record the peak force (in grams) exerted by the mouse.
-
Perform 3-5 consecutive trials and average the results for each animal.
Muscle Fiber Cross-Sectional Area (CSA) Analysis
-
Tissue Preparation: Euthanize the animal and carefully dissect the target muscle (e.g., tibialis anterior or gastrocnemius). Embed the muscle in OCT compound and freeze rapidly in isopentane (B150273) cooled by liquid nitrogen.
-
Sectioning: Cut transverse sections (8-10 µm thick) from the mid-belly of the muscle using a cryostat.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general muscle fiber morphology or use immunofluorescence with an antibody against laminin (B1169045) or dystrophin to clearly delineate the muscle fiber borders.
-
Imaging: Capture images of the stained sections using a light or fluorescence microscope.
-
Quantification: Use imaging software (e.g., ImageJ/Fiji) to trace the borders of individual muscle fibers and calculate the cross-sectional area. Analyze at least 100-200 fibers per muscle sample to obtain a representative distribution of fiber sizes.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Homogenize frozen muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Atrogin-1, MuRF-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels and normalize loading by using a housekeeping protein like GAPDH or β-tubulin.
References
- 1. Molecular, cellular and physiological characterization of the cancer cachexia-inducing C26 colon carcinoma in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of age-related changes in skeletal muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLINICAL DEVELOPMENT OF GHRELIN AXIS DERIVED MOLECULES FOR CANCER CACHEXIA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesenchymal stem cells alleviate dexamethasone-induced muscle atrophy in mice and the involvement of ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibutamoren Administration in Rodent Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibutamoren (also known as MK-677) is a potent, long-acting, orally active, and selective non-peptide agonist of the ghrelin receptor/growth hormone secretagogue receptor (GHS-R1a). The ghrelin system is implicated in various physiological processes, including growth hormone release, appetite, metabolism, and, more recently, in neuroprotective and cognitive functions. This has led to growing interest in its therapeutic potential for neurodegenerative disorders such as Alzheimer's disease (AD). In rodent models of AD, administration of this compound has been investigated for its ability to mitigate key pathological hallmarks, including amyloid-beta (Aβ) plaque deposition, neuroinflammation, and cognitive deficits.
These application notes provide a comprehensive overview of the administration of this compound in rodent models of AD, summarizing key quantitative findings and detailing experimental protocols to facilitate the design and execution of related preclinical studies.
Data Presentation: Quantitative Outcomes of this compound Administration
The following tables summarize the quantitative data from key studies investigating the effects of this compound in the 5XFAD mouse model of Alzheimer's disease. It is important to note the conflicting findings regarding amyloid-beta pathology, which may be dose-dependent.
Table 1: Effects of this compound on Amyloid-Beta Pathology in 5XFAD Mice
| Dosage and Duration | Aβ Burden Reduction (Thioflavin-S) | 4G8-Positive Area Reduction (Aβ Immunostaining) | Reference |
| 5 mg/kg/day (i.p.) for 3 weeks | 23% decrease in deep cortical layers | 30% decrease in layer V of the frontal cortex | [1] |
| 1.5 mg/kg/day | No significant change in hippocampal Aβ plaque-occupied volume | Not reported | [2] |
Table 2: Effects of this compound on Neuroinflammation and Neurogenesis in 5XFAD Mice
| Dosage and Duration | Iba-1 Positive Area (Microgliosis) | GFAP Positive Area (Astrogliosis) | Hippocampal Neurogenesis (DCX-positive cells) | Reference |
| 5 mg/kg/day (i.p.) for 3 weeks | Significant decrease | Significant decrease | Not reported | [1] |
| 1.5 mg/kg/day | No significant prevention of microglial activation | Not reported | Fostered hippocampal neurogenesis | [2] |
Table 3: Effects of this compound on Neuronal and Synaptic Markers in 5XFAD Mice
| Dosage and Duration | Neuronal Loss (NeuN) | Synaptic Loss (Synaptophysin) | pCREB Levels (Memory-related protein) | Reference |
| 5 mg/kg/day (i.p.) for 3 weeks | Reduced neuronal loss | Reduced synaptic loss | Inhibited the decrement in the dentate gyrus | [3] |
Table 4: Effects of this compound on Body Weight and Mortality in 5XFAD Mice
| Dosage and Duration | Body Weight Changes | Mortality | Reference |
| 1.5 mg/kg/day | No significant effect | No significant effect | |
| 3 mg/kg/day | Not reported | Significantly increased mortality |
Experimental Protocols
This compound (MK-677) Preparation and Administration
This protocol is based on methodologies reported for intraperitoneal administration in mice.
Materials:
-
This compound mesylate (MK-677) powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound mesylate powder.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 0.1 ml, the concentration would be 1.25 mg/ml).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
For a vehicle control group, administer an equivalent volume of sterile saline.
-
Perform injections daily or as required by the experimental design.
-
Behavioral Testing Protocols
Behavioral tests are crucial for assessing the impact of this compound on cognitive function. The following are standard protocols for commonly used tests in AD mouse models.
This test assesses short-term spatial memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software.
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video camera and tracking software.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of alternation indicates better spatial working memory.
The MWM is a widely used test to evaluate hippocampal-dependent spatial learning and memory.
Materials:
-
A large circular pool filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Train the mice in several trials per day to find the hidden platform.
-
Start each trial by placing the mouse in the water at a different starting position.
-
Allow the mouse to swim and find the platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located).
-
Increased time in the target quadrant indicates better spatial memory.
-
This test assesses the ability of mice to learn and remember an association between a specific environment (context) and an aversive stimulus.
Materials:
-
A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
A sound-attenuating box.
-
Video camera and software to measure freezing behavior.
Procedure:
-
Training Day:
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
During the last few seconds of the CS, deliver an unconditioned stimulus (US), which is a mild foot shock.
-
Repeat the CS-US pairing as per the experimental design.
-
-
Contextual Testing Day (e.g., 24 hours later):
-
Place the mouse back into the same conditioning chamber.
-
Record the amount of time the mouse spends "freezing" (a state of immobility except for respiratory movements) over a set period (e.g., 5 minutes).
-
Increased freezing time indicates a stronger memory of the aversive context.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for Developing a Stable Oral Formulation of Ibutamoren for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutamoren (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1][2][3] It mimics the action of ghrelin, a neuropeptide, stimulating the release of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).[1][2] Unlike exogenous GH administration, this compound stimulates the pituitary gland to produce its own GH.[4] This mechanism of action has led to its investigation for various therapeutic applications, including growth hormone deficiency and muscle wasting conditions.[2][4]
Developing a stable and effective oral formulation is critical for facilitating preclinical and clinical research. This document provides detailed application notes and protocols for the development of a stable oral solid dosage form of this compound. The focus is on ensuring chemical stability, consistent dissolution, and bioavailability. The protocols outlined below cover excipient compatibility, formulation development, dissolution testing, and the establishment of a stability-indicating analytical method.
Physicochemical Properties of this compound Mesylate:
| Property | Value | Reference |
| Chemical Formula | C27H36N4O5S · CH4O3S | [5] |
| Molecular Weight | 624.8 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Oral Bioavailability | Yes | [5] |
Mechanism of Action and Signaling Pathway
This compound acts as a ghrelin mimetic, binding to the ghrelin receptor (GHSR-1a), a G protein-coupled receptor found in the hypothalamus and pituitary gland.[1][2] This binding event initiates a signaling cascade that leads to the secretion of Growth Hormone.
Ghrelin Receptor Signaling Pathway
The activation of GHSR-1a by this compound triggers downstream signaling through multiple pathways. The primary pathway involves the Gαq protein, which activates Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). This cascade ultimately results in the stimulation of GH release from the pituitary gland.
Caption: this compound-activated Ghrelin Receptor Signaling Pathway.
Pre-formulation Studies: Excipient Compatibility
A critical initial step in developing a stable oral formulation is to assess the compatibility of this compound with various pharmaceutical excipients. These studies help identify excipients that do not cause chemical degradation of the active pharmaceutical ingredient (API).
Experimental Protocol: Excipient Compatibility Study
-
Objective: To evaluate the compatibility of this compound mesylate with commonly used pharmaceutical excipients under accelerated stability conditions.
-
Materials:
-
This compound Mesylate API
-
Excipients (Select from different functional classes):
-
Diluents: Microcrystalline Cellulose (MCC), Lactose Monohydrate, Dibasic Calcium Phosphate (B84403)
-
Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone
-
Binders: Povidone (PVP K30)
-
Lubricants: Magnesium Stearate
-
-
-
Procedure:
-
Prepare binary mixtures of this compound mesylate and each excipient, typically in a 1:1 ratio by weight.
-
For a more realistic scenario, also prepare a mixture with a higher excipient ratio (e.g., 1:5 API to excipient).
-
Prepare a control sample of this compound mesylate alone.
-
For each mixture and the control, prepare two sets: one dry and one with added purified water (5% w/w) to simulate the effect of moisture.
-
Place the samples in suitable containers (e.g., glass vials) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).
-
At specified time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples and analyze for the appearance of degradation products and any change in the assay of this compound using a validated stability-indicating HPLC method (see Section 6.0).
-
Observe the samples for any physical changes such as color change, clumping, or liquefaction.
-
Data Presentation: Excipient Compatibility Results
The results of the excipient compatibility study should be tabulated to facilitate comparison.
Table 1: Example Excipient Compatibility Data for this compound Mesylate at 40°C/75% RH (4 Weeks)
| Excipient | Ratio (API:Excipient) | Physical Appearance | Total Degradation Products (%) | Assay of this compound (%) |
| Control (API only) | - | No change | 0.5 | 99.5 |
| Microcrystalline Cellulose | 1:1 | No change | 0.6 | 99.3 |
| Lactose Monohydrate | 1:1 | Slight yellowing | 2.5 | 97.4 |
| Dibasic Calcium Phosphate | 1:1 | No change | 0.7 | 99.2 |
| Croscarmellose Sodium | 1:1 | No change | 0.8 | 99.1 |
| Sodium Starch Glycolate | 1:1 | No change | 0.9 | 99.0 |
| Povidone (PVP K30) | 1:1 | No change | 0.7 | 99.2 |
| Magnesium Stearate | 1:1 | Slight clumping | 1.2 | 98.7 |
Note: The data presented above is illustrative and should be replaced with actual experimental results.
Formulation Development: Immediate-Release Tablets
Based on the pre-formulation data, a suitable formulation for an immediate-release tablet can be designed. The goal is to create a robust tablet with good mechanical properties, rapid disintegration, and dissolution.
Example Formulation
The following is a representative formulation for a 25 mg this compound tablet. The quantities of excipients are typical for immediate-release tablets.[3][4][7]
Table 2: Example Formulation for this compound 25 mg Immediate-Release Tablet
| Ingredient | Function | Concentration (% w/w) | Quantity per Tablet (mg) |
| This compound Mesylate | Active Pharmaceutical Ingredient | 12.5 | 25.0 |
| Microcrystalline Cellulose | Diluent/Binder | 66.5 | 133.0 |
| Dibasic Calcium Phosphate | Diluent | 15.0 | 30.0 |
| Croscarmellose Sodium | Superdisintegrant | 5.0 | 10.0 |
| Povidone (PVP K30) | Binder | 0.5 | 1.0 |
| Magnesium Stearate | Lubricant | 0.5 | 1.0 |
| Total Weight | 100.0 | 200.0 |
Experimental Workflow: Tablet Manufacturing
Caption: Workflow for this compound Tablet Manufacturing via Wet Granulation.
Dissolution Testing
Dissolution testing is a critical quality control measure that assesses the rate at which the drug substance is released from the dosage form.[8] For an immediate-release tablet, a rapid dissolution profile is desired.
Experimental Protocol: Dissolution Testing
-
Objective: To determine the in vitro dissolution rate of this compound from the formulated tablets.
-
Apparatus: USP Apparatus 2 (Paddle).[9]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.[8]
-
Temperature: 37 ± 0.5°C.[8]
-
Paddle Speed: 50 RPM.[8]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
-
Acceptance Criteria: Typically for immediate-release tablets, not less than 80% (Q) of the labeled amount of the drug should dissolve within 30 minutes.
Data Presentation: Dissolution Profile
Table 3: Example Dissolution Profile of this compound 25 mg Tablets
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |
| 5 | 45 ± 4.2 |
| 10 | 78 ± 3.5 |
| 15 | 92 ± 2.8 |
| 30 | 98 ± 1.9 |
| 45 | 99 ± 1.5 |
| 60 | 99 ± 1.2 |
Note: The data presented above is illustrative and should be replaced with actual experimental results.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[10] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation studies are performed on the API. This involves subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. Based on metabolism studies, this compound is known to undergo hydroxylation and desbenzylation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound mesylate in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Crush a tablet and dissolve the powder in the diluent to achieve a known theoretical concentration of this compound. Filter the solution before injection.
-
Forced Degradation Sample Preparation: Subject this compound to stress conditions (e.g., heat, acid, base, oxidation) and then dilute the samples appropriately for injection.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Data Presentation: Stability Study Results
Table 4: Example Stability Data for this compound 25 mg Tablets at 40°C/75% RH
| Time (Months) | Assay (%) | Total Degradation Products (%) | Dissolution (% in 30 min) |
| 0 | 100.2 | < LOQ | 98 |
| 1 | 99.8 | 0.25 | 97 |
| 3 | 99.1 | 0.85 | 95 |
| 6 | 98.5 | 1.45 | 93 |
Note: The data presented above is illustrative and should be replaced with actual experimental results. LOQ = Limit of Quantification.
Conclusion
The development of a stable oral formulation of this compound is a systematic process that begins with understanding its physicochemical properties and mechanism of action. Careful selection of compatible excipients is paramount to prevent degradation and ensure the stability of the final product. The protocols provided herein for excipient compatibility, formulation, dissolution testing, and stability-indicating HPLC analysis offer a comprehensive framework for researchers and drug development professionals. By following these guidelines and meticulously documenting all experimental data, a robust, stable, and effective oral dosage form of this compound can be successfully developed for research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug excipient Compatibility | PDF [slideshare.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. MK 0677 | C28H40N4O8S2 | CID 6450830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. fda.gov [fda.gov]
- 9. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 10. questjournals.org [questjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutamoren (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. By mimicking the action of ghrelin, this compound stimulates the secretion of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1). Given the age-related decline in the GH/IGF-1 axis and the neuroprotective and pro-cognitive roles attributed to IGF-1, this compound has been investigated as a potential therapeutic agent for age-related conditions, including cognitive decline and Alzheimer's disease. This document provides a summary of key findings from preclinical and clinical studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Summary of Quantitative Data
Preclinical Studies in 5XFAD Mouse Model of Alzheimer's Disease
The 5XFAD mouse model is a commonly used transgenic model that develops amyloid plaques and exhibits cognitive deficits, mimicking aspects of Alzheimer's disease pathology.
| Study Parameter | This compound (MK-677) Treatment Group | Vehicle/Control Group | Outcome | Reference |
| Y-Maze Spontaneous Alternation | No significant difference | No significant difference | This compound did not improve spatial working memory. | |
| Novel Object Recognition | No significant difference in discrimination index | No significant difference in discrimination index | This compound did not improve recognition memory. | |
| Amyloid-β (Aβ) Deposition | Reduced Aβ deposition in deep cortical layers | Higher Aβ deposition | This compound may reduce amyloid plaque burden in the early stages. | |
| Neurogenesis (DCX+ cells) | Significantly increased | Lower levels of neurogenesis | This compound promoted the generation of new neurons in the hippocampus. | |
| Microglial Activation (Iba-1) | No significant difference | No significant difference | This compound did not alter neuroinflammation markers. |
Clinical Trial in Patients with Mild to Moderate Alzheimer's Disease
A major multi-center, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound in patients with Alzheimer's disease.
| Outcome Measure | This compound (25 mg/day) Group (n=227) | Placebo Group (n=224) | p-value | Conclusion |
| Change in ADAS-Cog Score from Baseline (12 months) | 4.1 ± 0.5 | 3.5 ± 0.5 | >0.05 | No significant difference in cognitive decline between groups. |
| CIBIC-Plus Score at 12 months | 4.8 ± 0.1 | 4.7 ± 0.1 | >0.05 | No significant difference in global clinical impression of change. |
| Change in Serum IGF-1 Levels (12 months) | +72.9% | - | <0.001 | This compound significantly increased IGF-1 levels. |
Experimental Protocols
Preclinical Study Protocols: 5XFAD Mouse Model
1. This compound Administration
-
Compound: this compound mesylate (MK-677)
-
Vehicle: Saline
-
Dosage: 1.5 mg/kg or 3 mg/kg body weight
-
Route of Administration: Intraperitoneal (IP) injection
-
Frequency: Once daily
-
Duration: 1 month (treatment initiated at 3 months of age)
2. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) placed at a 120° angle from each other.
-
Procedure:
-
Place a mouse at the end of one arm (the starting arm).
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
3. Novel Object Recognition (NOR) Test for Recognition Memory
-
Apparatus: An open-field box (e.g., 50 cm x 50 cm x 50 cm).
-
Procedure:
-
Habituation: Allow the mouse to explore the empty open-field box for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the box and allow the mouse to explore for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 10 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object. Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).
4. Immunohistochemistry for Amyloid-β and Microglia
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then cryoprotect in a 30% sucrose (B13894) solution.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Staining Protocol:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies
-
Troubleshooting & Optimization
Troubleshooting Ibutamoren (MK-677) solubility issues in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ibutamoren (MK-677) and its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (MK-677) in DMSO?
A1: The reported solubility of this compound (mesylate form) in DMSO varies across different suppliers, but it is generally considered to be well-soluble. The variability may be due to differences in the purity of the compound, the hydration state, and the specific experimental conditions. For this compound free base, solubility can be even higher but may require sonication.[1] It is crucial to use anhydrous DMSO as this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect solubility.[2]
Quantitative Solubility Data Summary
| Form | Reported Solubility in DMSO | Source |
| This compound Mesylate | ~25 mg/mL | Cayman Chemical[3] |
| This compound Mesylate | 10 mM | ChemBK[4] |
| This compound Mesylate | 2 mg/mL to 20 mg/mL (clear solutions) | Sigma-Aldrich |
| This compound Mesylate | 62.48 mg/mL (100 mM) | Tocris Bioscience |
| This compound (Free Base) | 62.5 mg/mL (118.22 mM) (Requires ultrasonic) | MedchemExpress |
Q2: What factors can influence the solubility of this compound in DMSO?
A2: Several factors can impact the dissolution of this compound in DMSO:
-
Purity of this compound: Impurities can significantly reduce the solubility of the compound. Always use high-purity (≥98%) this compound.
-
Water Content (Hygroscopicity): Both this compound powder and DMSO are hygroscopic. Absorbed moisture can lead to the formation of clumps and decrease solubility. It is recommended to use anhydrous DMSO and handle the this compound powder in a low-humidity environment.
-
Temperature: Gently warming the solution can aid in dissolving the compound. However, excessive heat should be avoided to prevent degradation.
-
Mechanical Agitation: Proper mixing is essential. Techniques like vortexing and sonication can help break down aggregates and enhance dissolution.
Q3: What is the correct procedure for storing an this compound-DMSO stock solution?
A3: For long-term stability, this compound-DMSO stock solutions should be stored at low temperatures. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Recommended Storage Conditions for Stock Solutions
| Temperature | Storage Duration |
| -20°C | Up to 1-3 months |
| -80°C | Up to 6 months |
Experimental Protocol: Preparation of an this compound-DMSO Stock Solution
This protocol outlines the standard procedure for dissolving this compound (MK-677) in DMSO.
Materials:
-
This compound (MK-677) powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Ensure your workspace is clean and dry. Use personal protective equipment (gloves, lab coat) as DMSO can facilitate the absorption of substances through the skin.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution:
-
Cap the vial securely and vortex the mixture for 30-60 seconds.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Check for dissolution periodically.
-
If necessary, you can gently warm the solution to 37°C to aid dissolution. Avoid aggressive heating.
-
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Troubleshooting Guide
Problem: My this compound powder is not dissolving completely in DMSO, even at concentrations reported to be soluble.
-
Potential Cause 1: Hygroscopicity. The this compound powder may have absorbed moisture from the air, causing it to clump.
-
Solution: Try breaking up any clumps with a sterile spatula before adding the solvent. Ensure you are using anhydrous DMSO.
-
-
Potential Cause 2: Insufficient Mechanical Agitation. The compound may need more energy to dissolve fully.
-
Solution: After vortexing, use an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
-
Potential Cause 3: Low Purity. The presence of impurities can hinder solubility.
-
Solution: Verify the purity of your this compound from the supplier's certificate of analysis. If the purity is questionable, consider acquiring the compound from a more reputable source.
-
Problem: My this compound-DMSO solution appears cloudy or has formed a precipitate.
-
Potential Cause 1: Supersaturation. The concentration may be too high for the current conditions.
-
Solution: Gently warm the solution to 37°C while mixing. If the precipitate redissolves, the solution was likely supersaturated. Consider preparing a slightly more dilute stock solution for future experiments.
-
-
Potential Cause 2: Water Contamination. If non-anhydrous DMSO was used, or if the vial was not properly sealed, water may have been introduced, causing the compound to precipitate.
-
Solution: Ensure you are using a fresh bottle of anhydrous DMSO and that your storage containers are sealed tightly.
-
Problem: The this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer (e.g., PBS, cell culture media).
-
Potential Cause: Poor Aqueous Solubility. This is a common issue for compounds dissolved in a strong organic solvent like DMSO when diluted into an aqueous medium.
-
Solution 1: Stepwise Dilution. Perform serial dilutions rather than a single large dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Solution 2: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5% for cell-based assays, to minimize both toxicity and precipitation.
-
Solution 3: Use of Co-solvents or Formulation Aids. For in vivo experiments, co-solvents such as PEG400 or cyclodextrins can be used in the final formulation to improve solubility.
-
Visualizations
This compound (MK-677) Signaling Pathway
Caption: this compound activates the ghrelin receptor, stimulating GH release and subsequent IGF-1 production.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to diagnose and resolve common this compound solubility issues in DMSO.
References
Technical Support Center: Ibutamoren (MK-677) Degradation Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and characterizing Ibutamoren (MK-677) degradation products. The following information is designed to assist in troubleshooting experimental challenges and developing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Based on metabolic studies, the primary degradation pathways for this compound in biological systems involve oxidation, hydrolysis, and conjugation. Key transformations include:
-
Oxidation: Hydroxylation of the molecule, leading to mono-, di-, and tri-hydroxylated derivatives.
-
Hydrolysis/Dissociation: Cleavage of the benzyl (B1604629) ether group (de-benzylation) and the amide linkage to the 2-amino-2-methylpropanamide (B190125) side chain.
-
Conjugation: Formation of glucuronide conjugates of the parent molecule and its hydroxylated metabolites.
While specific forced degradation studies are not extensively published, chemical intuition suggests that under stress conditions (e.g., acidic, basic, oxidative), similar degradation patterns involving hydrolysis of amide and ether linkages, and oxidation of the indole (B1671886) and piperidine (B6355638) rings are likely.
Q2: Which analytical techniques are most suitable for identifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques.
-
LC-MS/MS (Tandem Mass Spectrometry): Provides high sensitivity and selectivity for quantifying this compound and its known degradation products. It is also invaluable for structural elucidation of unknown degradants by analyzing fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap: Enables accurate mass measurements, which helps in determining the elemental composition of unknown degradation products.
Q3: I am observing unexpected peaks in my this compound HPLC chromatogram. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, light, or oxidizing agents). Review your sample preparation and storage procedures.
-
Impurities: The initial this compound material may contain synthesis-related impurities.
-
Matrix Effects: Components from your sample matrix (e.g., excipients in a formulation, biological fluids) may be co-eluting.
Technical Support Center: Addressing Inconsistent Cellular Responses to Ibutamoren (MK-677) In Vitro
Welcome to the technical support center for Ibutamoren (MK-677) in vitro research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in cellular responses to this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and key data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
A1: this compound (MK-677) is a potent, orally active, non-peptide selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] GHSR-1a is a G protein-coupled receptor (GPCR) primarily known for binding the endogenous ligand ghrelin.[2][3] Upon binding, this compound mimics the action of ghrelin, stimulating the GHSR-1a. The canonical signaling pathway involves the coupling of the receptor to the Gαq/11 protein, which activates phospholipase C (PLC).[4] This leads to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores, a measurable downstream event.[3][4] The receptor can also signal through other G proteins (Gαi/o, Gα12/13) and recruit β-arrestin, leading to the activation of other pathways, such as the MAPK/ERK pathway.[4] It is important to note that GHSR-1a exhibits high constitutive (ligand-independent) activity, which can influence experimental outcomes.[2]
Q2: Why am I observing a weak or no response to this compound in my cell line?
A2: A weak or absent response can be attributed to several factors:
-
Low GHSR-1a Expression: The cell line you are using may not endogenously express GHSR-1a at sufficient levels. It is recommended to use a cell line with confirmed GHSR-1a expression, either endogenous (like primary pituitary cells) or through stable transfection (e.g., HEK293-GHSR or CHO-K1-GHSR).[5][6]
-
High Constitutive Receptor Activity: The high basal activity of GHSR-1a might mask the stimulatory effect of this compound, especially at low concentrations. This can lead to a low signal-to-noise ratio.
-
Cell Passage Number: High-passage number cell lines can exhibit altered characteristics, including reduced receptor expression and dampened signaling responses.[6][7] It is advisable to use cells within a validated, low passage number range.
-
Suboptimal Assay Conditions: Factors such as the choice of assay, incubation times, and buffer composition can significantly impact the results. Each assay should be optimized for your specific cell system.
Q3: My results with this compound are highly variable between experiments. What could be the cause?
A3: High variability is a common challenge in in vitro assays. Potential causes include:
-
Inconsistent Cell Culture Conditions: Variations in cell density at plating, passage number, and serum starvation protocols can lead to inconsistent cellular responses.[6]
-
This compound Stability: The stability of this compound in your cell culture medium under experimental conditions (temperature, pH) can affect its effective concentration. It is recommended to prepare fresh solutions for each experiment.
-
Reagent Quality and Handling: Ensure consistent quality and handling of all reagents, including the this compound stock solution, assay buffers, and detection agents. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay-Specific Variability: The choice of functional assay can contribute to variability. For instance, calcium flux assays are rapid but can be prone to fluctuations, while downstream assays like p-ERK Western blotting might be more stable but less sensitive for initial screening.
Q4: Can serum in the culture medium affect this compound's activity?
A4: Yes, serum contains various growth factors, hormones, and other substances that can interfere with GHSR-1a signaling. Serum can increase the basal activity of signaling pathways, potentially masking the specific effects of this compound. For this reason, many protocols recommend a period of serum starvation before stimulating the cells with this compound to reduce background signaling and enhance the signal-to-noise ratio. However, the duration and impact of serum starvation can be cell-type dependent and should be optimized.
Data Presentation: Quantitative In Vitro Data for this compound
The following tables summarize key quantitative data for this compound from in vitro studies. Note that values can vary depending on the specific experimental conditions.
Table 1: this compound (MK-677) Binding Affinity and Functional Potency
| Parameter | Value | Cell System/Assay | Comments |
| Binding Affinity (pKi) | 8.14 | Not specified | pKi is the negative logarithm of the Ki value. |
| Binding Affinity (Ki) | ~7.24 nM | Calculated from pKi | Indicates high affinity for the ghrelin receptor. |
| Functional Potency (EC50) | 1.3 nM | Rat pituitary cells | Measured by Growth Hormone (GH) release. |
| Functional Potency (EC50) | 14.28 nM | CHO-K1/GHSR stable cells | Measured by intracellular calcium mobilization.[5] |
Table 2: Comparison of Cell Lines for In Vitro this compound Studies
| Cell Line | GHSR-1a Expression | Common Use | Advantages | Disadvantages |
| Primary Pituitary Cells | Endogenous, high | GH release assays | Physiologically relevant. | Difficult to culture, heterogeneous population. |
| HEK293 | Low/Absent (endogenous) | Stable/transient transfection | Easy to culture and transfect, robust growth.[6] | Lacks endogenous machinery of native cells. |
| CHO-K1 | Absent (endogenous) | Stable/transient transfection | Well-characterized, suitable for stable cell line generation.[5] | Non-human origin, may have different post-translational modifications. |
Mandatory Visualizations
Caption: Canonical GHSR-1a signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound responses.
Caption: Logical relationships between variables in this compound experiments.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound (Competitive)
This protocol is for determining the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GHSR-1a.
-
Materials:
-
Membrane preparations from cells expressing GHSR-1a (e.g., HEK293-GHSR or CHO-K1-GHSR).
-
Radioligand (e.g., [³⁵S]MK-677 or [¹²⁵I]-Ghrelin).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
GF/C filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Membrane Dilution: Thaw and dilute the membrane preparation in ice-cold Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled ghrelin (e.g., 1 µM).
-
Competition: Add 50 µL of serially diluted this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume should be 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Washing: Wash the filters four times with ice-cold Wash Buffer.
-
Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: this compound-Induced Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following GHSR-1a activation by this compound.
-
Materials:
-
Cells stably expressing GHSR-1a (e.g., CHO-K1-GHSR or HEK293-GHSR).
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127 (for Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound stock solution.
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the GHSR-1a expressing cells into the microplate at an optimized density and incubate overnight to form a confluent monolayer.
-
Serum Starvation (Optional): If high basal signaling is an issue, replace the growth medium with serum-free medium and incubate for 4-12 hours prior to the assay.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves mixing it with Pluronic F-127 to aid in cell loading.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 15-30 seconds.
-
This compound Stimulation: Use the instrument's injector to add a specific volume of this compound solution (prepared at various concentrations in Assay Buffer) to the wells.
-
Kinetic Reading: Immediately after injection, continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the calcium transient.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 3: Western Blot for this compound-Induced ERK Phosphorylation
This protocol detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing GHSR-1a.
-
6-well plates.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-12 hours.
-
This compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and then add Lysis Buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Load 10-20 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with the anti-t-ERK antibody, following the same steps from blocking onwards.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK activation is expressed as the ratio of p-ERK to t-ERK.
-
References
- 1. Expression of ghrelin and ghrelin functional receptor GHSR1a in human pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ca(2+) mobilization through dorsal root ganglion Ca(2+)-sensing receptor stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Ibutamoren-Induced Hyperglycemia in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing increases in blood glucose observed during animal studies with Ibutamoren (MK-677).
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause an increase in blood glucose in animal models?
A1: this compound is a potent, long-acting, orally active, and selective non-peptide agonist of the ghrelin receptor. Its administration leads to a significant and sustained increase in growth hormone (GH) and insulin-like growth factor 1 (IGF-1). The elevation in GH is a primary driver of increased blood glucose. Growth hormone can induce insulin (B600854) resistance, leading to decreased glucose uptake by peripheral tissues and increased hepatic glucose production. This effect is a known physiological action of GH.
Q2: What are the typical magnitudes of blood glucose and insulin increases observed in animal studies with this compound?
A2: Studies in beagle dogs have shown that oral administration of this compound can lead to dose-dependent increases in both blood glucose and insulin levels. For instance, a daily dose of 2 mg/kg for seven days resulted in a notable elevation in fasting blood glucose. In another study, beagle dogs treated with this compound for six months showed reversible increases in serum glucose and insulin.
Q3: Are the effects of this compound on blood glucose reversible?
A3: Yes, the available data from animal studies, such as those conducted in beagle dogs, indicate that the increases in blood glucose and insulin are reversible upon cessation of this compound treatment.
Troubleshooting Guide: Managing this compound-Induced Hyperglycemia
This guide provides potential strategies and experimental considerations to address elevated blood glucose in animal models treated with this compound. These approaches are based on general principles of managing hyperglycemia and may require adaptation to your specific study protocol.
Issue: A significant and sustained increase in fasting blood glucose is observed in animals receiving this compound.
Potential Strategy 1: Co-administration of an Insulin Sensitizer (B1316253)
-
Rationale: To counteract the insulin resistance induced by elevated GH levels.
-
Experimental Protocol:
-
Agent: Metformin (B114582) is a commonly used insulin sensitizer that primarily acts by reducing hepatic glucose production and improving peripheral glucose uptake.
-
Dosage: The dosage of metformin would need to be optimized for the specific animal model and the dose of this compound being used. A literature search for metformin studies in your chosen species is recommended to determine an appropriate starting dose.
-
Administration: Metformin can be administered orally, either mixed with food, by gavage, or in drinking water, depending on the formulation and study design.
-
Monitoring: Closely monitor blood glucose levels, insulin levels, and potentially conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess the effectiveness of the co-treatment.
-
Potential Strategy 2: Dietary Modification
-
Rationale: To reduce the overall glucose load and mitigate hyperglycemia.
-
Experimental Protocol:
-
Diet: Switch to a low-carbohydrate or ketogenic diet. This can help lower baseline blood glucose levels and reduce the glycemic impact of meals.
-
Acclimation: Allow for an appropriate acclimation period for the animals to adapt to the new diet before initiating or continuing this compound treatment.
-
Monitoring: Regularly monitor food and water intake, body weight, and key metabolic parameters, including blood glucose and ketone levels.
-
Data Summary
The following table summarizes the quantitative data on the effects of this compound on blood glucose and insulin from a key animal study.
| Species | Dose of this compound | Duration of Treatment | Change in Fasting Blood Glucose | Change in Serum Insulin | Reference |
| Beagle Dogs | 2 mg/kg/day | 7 days | Significant increase | Not specified | |
| Beagle Dogs | Not specified | 6 months | Reversible increase | Reversible increase |
Visualized Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow for Mitigating this compound-Induced Hyperglycemia
Technical Support Center: Placebo Development for Ibutamoren (MK-677) Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in creating a suitable placebo for Ibutamoren (MK-677) clinical trials.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the development and implementation of a placebo for this compound studies.
Problem: High Rate of Unblinding Reported by Participants
Symptoms:
-
A significant number of participants in the placebo group report experiencing no side effects.
-
Participants in the active group correctly guess their allocation due to noticeable physiological effects.
-
Discrepancies in side effect profiles between the active and placebo arms compromise the double-blind nature of the study.
Possible Causes:
-
Inert Placebo: The placebo is completely inert and does not mimic the characteristic non-therapeutic effects of this compound.
-
Noticeable Side Effects of this compound: this compound has distinct and commonly reported side effects such as increased appetite, transient, mild lower-extremity edema, and muscle pain, making it easy for participants to distinguish from an inert placebo.[1][2]
Solutions:
-
Develop an Active Placebo: An active placebo is designed to mimic the perceptible side effects of the investigational drug. For this compound, this would involve inducing similar, mild side effects to those experienced with the active treatment.
-
Component Selection for Active Placebo:
-
To Mimic Increased Appetite: Consider low-dose appetite stimulants. However, careful selection is crucial to avoid agents that could influence the study's primary endpoints (e.g., muscle mass, IGF-1 levels).
-
To Mimic Mild Edema: Low-dose diuretics administered with specific instructions on salt and water intake could be explored to induce transient fluid retention. Alternatively, substances known to cause mild, localized edema without significant systemic effects could be investigated.
-
-
Assess Blinding Efficacy: Implement a systematic assessment of blinding throughout the trial using validated instruments like the James Blinding Index or the Bang Blinding Index.
II. Frequently Asked Questions (FAQs)
Formulation and Blinding
Q1: What are the primary challenges in developing a placebo for this compound?
The primary challenge is overcoming the noticeable physiological effects of this compound, which can lead to unblinding of participants and investigators.[1][2] Key side effects that are difficult to mask with an inert placebo include:
-
Increases in fasting blood glucose and decreased insulin (B600854) sensitivity[1]
Q2: What is an "active placebo" and how can it be applied to this compound trials?
An active placebo is a control treatment that simulates the noticeable side effects of the active drug, thereby helping to maintain the blind. For this compound, an active placebo would aim to replicate the sensations of increased appetite and mild fluid retention without affecting the GH/IGF-1 axis or other primary endpoints of the study.
Q3: What are the ethical considerations when using an active placebo?
The primary ethical consideration is that the active placebo should not cause harm to the participants. The induced side effects should be mild, transient, and not pose any health risks. Full disclosure of the potential for experiencing these effects from both the active drug and the placebo must be included in the informed consent process.
Side Effect Management and Reporting
Q4: How can we quantitatively compare the side effect profiles of the this compound and placebo groups?
A systematic approach to collecting and analyzing adverse event data is crucial. This includes using standardized questionnaires to ask all participants about expected side effects at each study visit. The incidence and severity of these events should be recorded and compared between the two groups.
Q5: What are the most commonly reported adverse events in this compound clinical trials that a placebo should aim to mimic?
Based on clinical trial data, the most frequent side effects of this compound are a transient increase in appetite, mild lower-extremity edema, and muscle pain.[1][2]
III. Data Presentation
Table 1: Incidence of Common Adverse Events in a Placebo-Controlled Trial of this compound (MK-677) in Healthy Older Adults
| Adverse Event | MK-677 Group (n=~32) | Placebo Group (n=~33) |
| Increased Appetite | Reported as a "most frequent" side effect, subsiding within a few months. | Not reported as a frequent side effect. |
| Lower-extremity edema | Reported as "transient" and "mild". | Not reported as a frequent side effect. |
| Muscle pain | Reported as a "most frequent" side effect. | Not reported as a frequent side effect. |
| Increased Fasting Glucose | Average increase of 0.3 mmol/L (5 mg/dL) (P=0.015). | No significant change. |
| Decreased Insulin Sensitivity | Decline reported. | No significant change. |
Source: Adapted from Nass R, Pezzoli SS, Oliveri MC, et al. Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial. Ann Intern Med. 2008;149(9):601-611.[1][2]
Table 2: Serious Adverse Events of Concern
| Adverse Event | Study Population | Key Finding |
| Congestive Heart Failure | Elderly patients with hip fracture | A clinical trial was terminated early due to a safety signal of congestive heart failure in a limited number of patients. |
Source: Adunsky A, Chandler J, Heyden N, et al. MK-0677 (this compound mesylate) for the treatment of patients recovering from hip fracture: a multicenter, randomized, placebo-controlled phase IIb study. Arch Gerontol Geriatr. 2011;53(2):183-189.
IV. Experimental Protocols
Protocol 1: Assessment of Blinding Efficacy
Objective: To quantitatively assess the success of blinding in the clinical trial.
Methodology:
-
Administer Blinding Questionnaire: At the end of the study (or at selected time points), administer a questionnaire to all participants asking them to guess their treatment allocation.
-
Response options should include: "Active Drug," "Placebo," or "Don't Know."
-
-
Calculate Blinding Indices:
-
James Blinding Index: This index ranges from 0 (complete unblinding) to 1 (perfect blinding), with 0.5 indicating random guessing.
-
Bang Blinding Index: This index is calculated for each treatment arm and ranges from -1 to 1, with 0 representing random guessing. A positive value suggests unblinding, while a negative value indicates that participants are guessing the opposite of their actual treatment.
-
-
Data Analysis: Compare the calculated indices against their null values to determine if there is statistically significant evidence of unblinding.
Protocol 2: Quantification of Lower-Extremity Edema
Objective: To objectively measure changes in lower-extremity edema.
Methodology:
-
Circumference Measurement:
-
Use a non-stretchable tape measure to record the circumference of the calf and ankle at standardized anatomical locations.
-
To ensure consistency, mark the measurement points on the skin at the baseline visit.
-
Measurements should be taken with the participant in the same position at each visit (e.g., sitting with feet flat on the floor).
-
-
Water Displacement Volumetry:
-
This is the gold standard for measuring limb volume.
-
The participant places their foot and lower leg into a container filled with water to a specific level.
-
The volume of water displaced is measured, providing a precise measurement of limb volume.
-
-
Data Analysis: Compare the changes in circumference and/or volume from baseline between the this compound and placebo groups.
Protocol 3: Assessment of Appetite Changes
Objective: To quantify changes in appetite and food intake.
Methodology:
-
Visual Analogue Scales (VAS):
-
Use 100-mm VAS to assess subjective feelings of hunger, fullness, and desire to eat.
-
Anchors for the scales should be "Not at all" and "Extremely."
-
Administer the VAS at standardized times, such as before and after a test meal.
-
-
Ad Libitum Test Meal:
-
Provide a standardized buffet-style meal and instruct participants to eat until they are comfortably full.
-
The total energy and macronutrient content of the food consumed is measured.
-
-
Data Analysis: Compare the changes in VAS scores and the energy intake from the ad libitum meal between the treatment groups.
V. Mandatory Visualizations
Caption: Signaling pathway of this compound (MK-677).
Caption: Experimental workflow for active placebo development.
References
Technical Support Center: Ibutamoren (MK-677) Cellular Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ibutamoren (MK-677) in cellular assays. Our goal is to help you distinguish on-target, ghrelin receptor (GHS-R1a)-mediated effects from potential off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound is a potent, orally active, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It mimics the action of ghrelin, the endogenous ligand for this receptor.[2] Upon binding to GHS-R1a, this compound stimulates downstream signaling pathways, leading to physiological effects such as the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[3]
Q2: What are the known signaling pathways activated by this compound binding to the ghrelin receptor?
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that can signal through multiple pathways upon activation by this compound. The primary pathways include:
-
Gq/11 pathway : This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[4]
-
Gi/o pathway : Activation of this pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
β-arrestin pathway : Like many GPCRs, GHS-R1a can also signal through β-arrestin-dependent pathways, which can mediate a distinct set of cellular responses independent of G protein signaling.
Q3: Are there any known off-target effects of this compound at the molecular level?
While this compound is highly selective for the ghrelin receptor, recent in silico and in vitro research has suggested a potential off-target interaction. A 2024 study proposed that this compound might act as an inhibitor of the MDM2-p53 interaction. This study demonstrated that this compound could reduce the viability of cancer cell lines with a functional MDM2-p53 pathway, suggesting a potential anti-cancer activity independent of its primary target. Further research is needed to fully characterize this interaction.
Q4: How can I confirm that the observed effects in my cellular assay are specifically due to ghrelin receptor activation?
To validate that the cellular response to this compound is mediated by GHS-R1a, several experimental controls are essential:
-
Use of a GHS-R1a antagonist: Pre-treating your cells with a specific GHS-R1a antagonist, such as PF-05190457 or [D-Lys3]-GHRP-6, should block the effects of this compound. If the antagonist prevents the observed cellular response, it strongly indicates that the effect is GHS-R1a-dependent.
-
Control cell line (GHS-R1a knockout/knockdown): The most definitive control is to use a cell line that does not express the ghrelin receptor (GHS-R1a-null). This can be achieved through CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the GHSR gene. If this compound fails to elicit a response in these cells compared to the wild-type, it confirms the effect is on-target.
-
Compare with the endogenous ligand: Compare the cellular response induced by this compound with that of acylated ghrelin, the natural ligand for GHS-R1a. While their binding modes may differ slightly, they should activate the same primary signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No response to this compound treatment | 1. Low or no GHS-R1a expression in the cell line. 2. Inactive this compound compound. 3. Suboptimal assay conditions. | 1. Confirm GHS-R1a expression using RT-qPCR, Western blot, or flow cytometry. 2. Verify the purity and activity of your this compound stock. 3. Optimize this compound concentration and incubation time. Perform a dose-response curve to determine the optimal concentration. |
| High background or inconsistent results | 1. Cell culture variability (passage number, confluency). 2. Assay reagent issues. 3. Plate reader settings not optimized. | 1. Use cells within a consistent passage number range and ensure consistent plating density. 2. Check the expiration dates and proper storage of all assay reagents. 3. Optimize plate reader settings, such as gain and read time, for your specific assay. |
| Observed effect is not blocked by a GHS-R1a antagonist | 1. The effect is GHS-R1a-independent (off-target). 2. The antagonist concentration is too low or the antagonist is inactive. | 1. Investigate potential off-target mechanisms, such as the MDM2-p53 pathway. 2. Perform a dose-response experiment with the antagonist to ensure complete receptor blockade. Verify the antagonist's activity. |
| Discrepancy between this compound and ghrelin-induced responses | 1. Biased agonism. 2. Differences in ligand-receptor interactions. | 1. This compound may act as a biased agonist, preferentially activating certain downstream pathways (e.g., G protein vs. β-arrestin) compared to ghrelin. 2. Characterize multiple downstream signaling readouts (e.g., calcium mobilization, cAMP levels, ERK phosphorylation) for both ligands. |
Quantitative Data Summary
| Parameter | Ligand | Value | Assay Type | Cell Line |
| IC50 | This compound (MK-0677) | 0.3 nM | Competitive Binding Assay ([35S]MK-0677) | Cells expressing hGHS-R1a |
| EC50 | This compound (MK-0677) | 1.1 nM | Aequorin Bioluminescence Assay | HEK293 AEQ-17 |
| EC50 | Ghrelin | ~10 nM (for activation) | Aequorin Bioluminescence Assay | HEK293 AEQ-17 |
Note: IC50 and EC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Validating On-Target GHS-R1a Activation using a Calcium Mobilization Assay
This protocol determines if this compound induces an increase in intracellular calcium via the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Control (wild-type) HEK293 cells (GHS-R1a negative).
-
This compound (MK-677).
-
GHS-R1a antagonist (e.g., PF-05190457).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed both GHS-R1a expressing and control cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Antagonist Pre-treatment (for control wells): To a subset of wells with GHS-R1a expressing cells, add the GHS-R1a antagonist at a concentration sufficient to block the receptor and incubate for the recommended time.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence intensity.
-
Compound Addition: Add varying concentrations of this compound to the appropriate wells (GHS-R1a expressing, control cells, and antagonist-treated cells).
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically for several minutes to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence from baseline. A significant increase in fluorescence in the GHS-R1a expressing cells that is absent in the control cells and blocked by the antagonist confirms on-target activation.
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from GHS-R1a, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells overexpressing GHS-R1a.
-
Radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin).
-
This compound (unlabeled).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, incubate the GHS-R1a-containing cell membranes with a fixed concentration of the radiolabeled ligand.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: this compound activates GHS-R1a, leading to G protein and β-arrestin signaling.
Caption: Workflow for validating the on-target effects of this compound in cellular assays.
Caption: A logical flowchart for troubleshooting common issues in this compound cellular assays.
References
- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medisearch.io [medisearch.io]
- 3. researchgate.net [researchgate.net]
- 4. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the translational relevance of Ibutamoren preclinical studies
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the translational relevance of their Ibutamoren preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). By mimicking the action of the endogenous hormone ghrelin, it stimulates the release of Growth Hormone (GH) from the pituitary gland, which in turn increases circulating levels of Insulin-like Growth Factor-1 (IGF-1).[1]
Q2: What are the most common reasons for poor translation of this compound effects from preclinical models to clinical outcomes?
A2: Key reasons for translational failures include species-specific differences in pharmacokinetics, discrepancies in dosing regimens, and the development of tolerance or desensitization. For instance, prolonged administration of this compound in rats has been shown to abolish the GH response after several weeks, a phenomenon potentially linked to increased expression of somatostatin (B550006), a GH-inhibiting hormone.[2][3] In contrast, while an attenuated GH response is also seen in dogs, it is thought to be a result of negative feedback from elevated IGF-1 levels rather than receptor desensitization.[4][5] These differing mechanisms highlight the complexity of translating findings between species.
Q3: How should I select an appropriate animal model for my this compound study?
A3: The choice of animal model is critical and depends on the research question.
-
Rats are commonly used for general efficacy, safety, and pharmacokinetic studies. They are cost-effective and well-characterized. However, studies have shown they may develop a rapid tolerance to the GH-releasing effects of this compound.[2][3]
-
Beagle dogs have also been used and may better reflect the sustained IGF-1 elevation seen in humans. Studies in beagles show that while the acute GH peak may lessen over time, IGF-1 levels can remain significantly elevated with chronic administration.[4]
-
GH-deficient models , such as dwarf rats, can be used to study the specific effects of this compound in a state of GH deficiency.[6]
Q4: What is the evidence for GHSR desensitization with chronic this compound administration?
A4: The evidence is species-dependent and presents a key translational challenge. In a study with rats, the initial 1.8-fold increase in peak GH concentration was completely abolished after 6 weeks of daily treatment.[2][3] This desensitization was hypothesized to be related to increased hypothalamic somatostatin expression.[3] However, in beagles, while the GH response was attenuated with repeated dosing, it was not abolished, and researchers suggested this was due to a normal physiological negative feedback loop mediated by the increased levels of IGF-1, not a desensitization of the receptor itself.[4][5]
Troubleshooting Guide
Issue 1: I am not observing the expected increase in serum GH or IGF-1 levels.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for lack of GH/IGF-1 response.
Issue 2: I am observing high variability in my results between animals in the same group.
High variability can obscure true experimental effects.
-
Standardize Procedures: Ensure that the timing of dosing, feeding, and sample collection is identical for all animals. Fasting animals for a consistent period (e.g., 8 hours) before dosing can reduce metabolic variability.[2]
-
Refine Administration Technique: Oral gavage requires significant technical skill. Inconsistent delivery can lead to variable absorption. Ensure all personnel are thoroughly trained. See the detailed protocol below.
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week before starting the experiment to reduce stress-induced variability.
-
Increase Sample Size: If variability is inherent to the model, a power analysis may indicate the need for a larger number of animals per group to achieve statistical significance.
Data Presentation
Translating dosage and pharmacokinetic data between species is a major challenge. Doses do not typically scale linearly by body weight. A more appropriate method uses Body Surface Area (BSA), for which standard conversion factors are available from regulatory agencies like the FDA.
Table 1: Example Preclinical vs. Clinical Dosing Regimens
| Species | Dose (mg/kg) | Route | Frequency | Observed Effect | Reference |
|---|---|---|---|---|---|
| Rat | 4 mg/kg | Oral | Daily | 1.8-fold increase in peak GH (acute) | [2] |
| Rat | 4 mg/kg | Oral | Daily (6 wks) | GH response abolished; no increase in IGF-1 | [2][3] |
| Beagle Dog | 0.25 - 1.0 mg/kg | Oral | Daily (14 days) | Dose-dependent ↑ in GH & sustained ↑ in IGF-1 | [4] |
| Human (Elderly) | ~0.3-0.4 mg/kg (25 mg total) | Oral | Daily (12 mos) | 1.8-fold increase in mean 24h GH; 1.5-fold ↑ in IGF-1 | |
Table 2: Illustrative Pharmacokinetic Parameters Across Species (Note: Direct comparative PK data for this compound is sparse in the literature. This table is an illustrative template based on typical small molecule drug development and should be populated with study-specific data.)
| Parameter | Rat | Dog | Human | Translational Consideration |
|---|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~0.5 - 1.0 hr | ~1.0 - 2.0 hr | ~1.5 - 2.5 hr | Absorption is generally faster in smaller species. |
| T½ (Half-life) | ~1.0 - 2.0 hr | ~2.0 - 4.0 hr | ~4.0 - 6.0 hr | Faster clearance in rodents often requires different dosing strategies compared to humans. |
| Bioavailability (%) | >60% | Not Reported | >60% | Oral bioavailability appears good, a key feature of this compound.[2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol describes the administration of a liquid substance directly into the stomach.
-
Animal Restraint: Securely restrain the rat by scruffing the loose skin over the neck and shoulders. The head should be immobilized and the body held in a vertical position to align the pharynx and esophagus.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth. The needle should reach the last rib (xiphoid process), but no further. Mark this length on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the pharynx. The needle should pass easily down the esophagus with the animal swallowing. Do not force the needle. If resistance is met, withdraw and try again.
-
Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the compound.
-
Withdrawal & Monitoring: After administration, withdraw the needle smoothly along the same path of insertion. Monitor the animal for several minutes for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental tracheal administration.
Protocol 2: Measurement of Serum IGF-1 by ELISA
This is a general protocol; always follow the specific instructions provided with your commercial ELISA kit.
-
Blood Collection: Collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture). For time-course studies, tail vein is preferred.[2]
-
Serum Preparation: Dispense blood into a serum separator tube. Allow it to clot at room temperature for 30-60 minutes, then centrifuge at approximately 1,000-2,000 x g for 15-20 minutes at 4°C.
-
Sample Storage: Aliquot the collected serum into clean tubes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions as per the kit manual to generate a standard curve.
-
Dilute serum samples as required. A significant dilution is often necessary for IGF-1.
-
Add standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate as directed (e.g., 90 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., Biotinylated Detection Ab), and incubate.
-
Wash the plate.
-
Add the conjugate (e.g., HRP-Conjugate), and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Calculation: Calculate the IGF-1 concentration in your samples by interpolating their absorbance values from the generated standard curve.
Mandatory Visualizations
Caption: this compound signaling via the GHSR-Gq-PLC pathway.
Caption: Standard experimental workflow for a preclinical this compound study.
References
Validation & Comparative
A Comparative Analysis of Ibutamoren (MK-677) and Capromorelin for Aging Research
An Objective Guide for Researchers and Drug Development Professionals
In the quest to mitigate the physiological decline associated with aging, growth hormone secretagogues (GHS) have emerged as a significant area of research. These compounds aim to restore declining levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are crucial for maintaining muscle mass, bone density, and overall physical function. Among the orally active GHS, Ibutamoren (MK-677) and Capromorelin stand out as extensively studied ghrelin receptor agonists. This guide provides a detailed comparative analysis of their mechanisms, efficacy, and safety profiles based on available experimental data, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Ghrelin Receptor Agonism
Both this compound and Capromorelin are non-peptide, orally bioavailable small molecules that function as selective agonists of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The natural ligand for this receptor is ghrelin, a peptide hormone primarily produced in the stomach that stimulates appetite and the release of GH from the pituitary gland.
By mimicking the action of ghrelin, these compounds bind to GHSR in the hypothalamus and pituitary gland. This activation stimulates the pulsatile release of GH, which in turn triggers the liver to produce IGF-1. This mechanism effectively elevates GH and IGF-1 levels, aiming to replicate the hormonal environment of younger adults without direct hormone injections, thereby preserving the body's natural endocrine feedback loops.
Comparative Efficacy in Aging Populations
Clinical studies in older adults have demonstrated that both compounds effectively increase GH and IGF-1 levels and positively impact body composition. However, their effects on physical function show some divergence.
Hormonal and Body Composition Changes
This compound has been shown in long-term studies to restore IGF-1 and GH concentrations in older adults to levels typical of healthy young adults. This hormonal shift is accompanied by significant increases in lean body mass (LBM) and improvements in bone mineral density. Similarly, Capromorelin administration results in a sustained, dose-related increase in IGF-1, leading to significant gains in LBM and total body weight compared to placebo.
| Parameter | This compound (MK-677) | Capromorelin | Placebo | Source(s) |
| Study Population | 65 healthy older adults (60-81 yrs) | 395 older adults (65-84 yrs) with mild functional limitation | - | |
| Treatment Duration | 2 years (data from 1 yr shown) | 6 - 12 months | - | |
| IGF-1 Increase | Increased to levels of healthy young adults | Sustained, dose-related increase | No significant change | |
| Lean Body Mass (LBM) Change | +1.6 kg (at 1 yr) | +1.4 kg (at 6 mo) | -0.3 kg (at 6 mo) | |
| Total Body Weight Change | - | +1.4 kg (at 6 mo) | -0.2 kg (at 6 mo) | |
| Bone Mineral Density | Increased bone turnover and density | Not |
Unpacking the Sandman's Secrets: A Comparative Guide to Ibutamoren's Effects on Human Sleep Architecture
A deep dive into the reproducibility of Ibutamoren's (MK-677) impact on sleep patterns reveals a landscape dominated by a seminal study, with supporting evidence from related compounds. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting the available quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
This compound, an orally active growth hormone secretagogue, has garnered significant interest for its potential to modulate sleep architecture. The primary human study that provides a quantitative analysis of these effects is a 1997 study by Copinschi et al. This research demonstrated that this compound can significantly increase the duration of deep sleep stages. However, the reproducibility of these specific findings in subsequent, independent clinical trials using polysomnography is not well-documented in publicly available scientific literature, making the Copinschi et al. study a critical, albeit singular, pillar of evidence.
This guide will dissect the findings of this key study and compare them with data from studies on other growth hormone-releasing peptides (GHRPs) and ghrelin, the hormone that this compound mimics. This comparative approach aims to provide a broader context for understanding the potential of ghrelin receptor agonists in sleep modulation.
Comparative Analysis of Sleep Architecture Modulation
The following tables summarize the quantitative data from human studies on this compound and its alternatives.
Table 1: Effects of this compound (MK-677) on Sleep Architecture in Healthy Adults
| Population | Dosage | Duration | Change in REM Sleep | Change in Stage IV (Slow-Wave) Sleep | Change in REM Latency |
| Young Adults (18-30 years) | 25 mg/day | 7 days | ~20% increase | ~50% increase | Not significant |
| Older Adults (65-71 years) | 25 mg/day | 14 days | ~50% increase | Not specified | Decrease |
Data extracted from Copinschi et al. (1997).[1][2]
Table 2: Effects of Alternative Growth Hormone Secretagogues on Sleep Architecture
| Compound | Population | Dosage & Administration | Duration | Key Findings on Sleep Architecture |
| Ghrelin | Elderly Men | 50 µg (4 intravenous pulses) | Single Night | Increased Stage 2 sleep (from 183.3 to 221.0 min), Increased Slow-Wave Sleep (from 33.4 to 44.3 min), Reduced REM sleep (from 71.9 to 52.5 min)[3][4] |
| GHRP-6 | Normal Male Controls | 4 x 50 µg (intravenous boluses) | Single Night | Increased Stage 2 sleep (from 245.4 to 270.1 min), No significant change in Slow-Wave Sleep[5] |
| GHRP-2 | Young Healthy Men | 1 µg/kg (single intravenous bolus) | Single Night | No significant enhancement of Slow-Wave Sleep[6][7] |
| Sermorelin | Age-Related Sleep Decline | Not specified | Not specified | Clinical reports suggest it may promote slow-wave sleep, but specific quantitative data from polysomnography studies are limited. |
| CJC-1295 | Healthy Adults | Not specified | Not specified | Often cited as promoting deep or slow-wave sleep, but lacks detailed quantitative data on sleep stage changes from human polysomnography studies. |
Experimental Protocols of Key Studies
A thorough understanding of the experimental design is crucial for interpreting the findings.
Copinschi et al. (1997) - this compound Study:
-
Objective: To investigate the effects of prolonged treatment with MK-677 on sleep quality in healthy young and older adults.[1][2]
-
Study Design:
-
Participants:
-
Intervention:
-
Sleep Monitoring: Polysomnography (PSG) was used to record sleep architecture.
Kluge et al. (2010) - Ghrelin Study:
-
Objective: To study the effect of ghrelin on sleep and the secretion of GH and cortisol in elderly humans.[3][4]
-
Study Design: A single-blind, randomized, cross-over study.[3][4]
-
Participants: Ten elderly men (mean age 64.0 years) and ten elderly, postmenopausal women (mean age 63.0 years).[3][4]
-
Intervention: Four intravenous pulses of 50 µg of ghrelin or a placebo at 22:00, 23:00, 00:00, and 01:00 h.[3][4]
-
Sleep Monitoring: Sleep EEGs were recorded from 23:00 to 07:00 h.[3][4]
Frieboes et al. (1995) - GHRP-6 Study:
-
Objective: To compare the effect of repetitive intravenous boluses of GHRP-6 and placebo on the sleep EEG and nocturnal hormone secretion in normal male controls.[5]
-
Study Design: A placebo-controlled study.[5]
-
Participants: Normal male controls.[5]
-
Intervention: Four intravenous boluses of 50 µg of GHRP-6 or a placebo.[5]
-
Sleep Monitoring: Sleep EEG was recorded from 23:00 to 07:00 h.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: Signaling pathway of this compound (MK-677) and other growth hormone secretagogues.
References
- 1. Prolonged oral treatment with MK-677, a novel growth hormone secretagogue, improves sleep quality in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Ghrelin increases slow wave sleep and stage 2 sleep and decreases stage 1 sleep and REM sleep in elderly men but does not affect sleep in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Evidence against a role for the growth hormone-releasing peptide axis in human slow-wave sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral Ibutamoren and Injectable GHRPs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of growth hormone secretagogues is paramount for advancing therapeutic applications. This guide provides an objective, data-driven comparison of the orally active compound Ibutamoren (MK-677) and injectable Growth Hormone-Releasing Peptides (GHRPs), including GHRP-2, GHRP-6, Ipamorelin, and Hexarelin.
This comprehensive analysis delves into their mechanisms of action, pharmacokinetic profiles, and their differential effects on the growth hormone (GH) and insulin-like growth factor 1 (IGF-1) axis. The information presented is collated from preclinical and clinical studies to aid in the informed selection and application of these compounds in a research setting.
Mechanism of Action: A Shared Receptor with Distinct Outcomes
Both this compound and injectable GHRPs exert their primary effects by acting as agonists of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] This G protein-coupled receptor is predominantly expressed in the hypothalamus and pituitary gland.[2] Activation of GHSR-1a stimulates the release of growth hormone from the anterior pituitary.[2]
While both classes of compounds target the same receptor, their molecular structures and modes of administration lead to different physiological responses. This compound is a non-peptide, orally bioavailable small molecule, whereas GHRPs are synthetic peptides that require parenteral (injectable) administration.[2][3] This fundamental difference influences their pharmacokinetic and pharmacodynamic properties.
The signaling cascade initiated by the activation of the ghrelin receptor is multifaceted. Upon agonist binding, GHSR-1a can couple to various G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the transcription and release of growth hormone.
References
- 1. Comparative Analysis of MK677 vs Ipamorelin: A Detailed Overview | Peptide Hub | USA Made [peptidehub.com]
- 2. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - Sinha - Translational Andrology and Urology [tau.amegroups.org]
A Comparative Guide to Ibutamoren (MK-677) and Sermorelin for Growth Hormone Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ibutamoren (MK-677) and Sermorelin for the stimulation of growth hormone (GH) secretion. The information presented is collated from various clinical studies to aid in the understanding of these two distinct growth hormone secretagogues.
Introduction
This compound, an orally bioavailable, non-peptide ghrelin receptor agonist, and Sermorelin, an injectable synthetic analog of growth hormone-releasing hormone (GHRH), represent two different pharmacological approaches to augmenting GH levels. While both aim to increase endogenous GH production, their mechanisms of action, pharmacokinetic profiles, and downstream physiological effects exhibit notable differences.
Mechanisms of Action
This compound (MK-677) functions as a potent agonist of the ghrelin receptor (GHSR-1a) in the hypothalamus and pituitary gland.[1][2] By mimicking the action of ghrelin, this compound stimulates the release of GH.[3][4] This action is independent of the GHRH receptor pathway.[5]
Sermorelin , a 29-amino acid polypeptide, is a truncated analog of endogenous GHRH. It binds to GHRH receptors on the somatotroph cells of the anterior pituitary gland, stimulating the synthesis and pulsatile release of GH. This mechanism preserves the natural, rhythmic secretion of GH and the regulatory feedback loop involving somatostatin.
Signaling Pathways
The distinct mechanisms of this compound and Sermorelin are elucidated by their respective signaling pathways.
Comparative Efficacy: Quantitative Data
The following tables summarize the effects of this compound and Sermorelin on key biomarkers of GH stimulation from various clinical studies. It is important to note that direct head-to-head trials are limited, and thus, comparisons are drawn from separate investigations.
Table 1: Effects on Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1)
| Compound | Study Population | Dosage | Duration | Change in GH Levels | Change in IGF-1 Levels | Reference |
| This compound | Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | 1.8-fold increase in 24-h mean GH | 1.5-fold increase | |
| This compound | GH-Deficient Adults | 10 mg/day | 8 days | 79% increase in 24-h mean GH | 52% increase | |
| This compound | GH-Deficient Adults | 50 mg/day | 8 days | 82% increase in 24-h mean GH | 79% increase | |
| This compound | Healthy Obese Men | 25 mg/day | 8 weeks | Not specified | Significant increase | |
| Sermorelin | Healthy Elderly Men | 2 mg/day (nightly) | 6 weeks | Nearly doubled 12-h mean GH release | No significant increase | |
| Sermorelin | Healthy Elderly Men & Women | Not specified | 5 months | Significant increase in nocturnal GH | Significant increase | |
| Sermorelin | Healthy Elderly Men & Women | Not specified | 16 weeks | Significant increase for 2h post-administration | Significant increase at 2 weeks, sustained until 12 weeks |
Table 2: Effects on Body Composition
| Compound | Study Population | Dosage | Duration | Change in Fat-Free Mass (FFM) | Change in Fat Mass | Reference |
| This compound | Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | +1.1 kg (vs. -0.5 kg in placebo) | No significant change in total fat mass | |
| This compound | Healthy Obese Men | 25 mg/day | 8 weeks | +3.0 kg (vs. placebo) | No change in visceral or abdominal fat | |
| Sermorelin | Healthy Elderly Men & Women | Not specified | 16 weeks | No significant change | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.
This compound Study Protocol (Nass et al., 2008)
-
Objective: To determine if daily oral administration of this compound (25 mg) increases GH and IGF-1 levels, prevents the decline of fat-free mass, and decreases abdominal visceral fat in healthy older adults.
-
Study Design: A two-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial.
-
Participants: 65 healthy men and women aged 60-81 years.
-
Intervention: Oral administration of 25 mg of this compound or placebo once daily.
-
Measurements:
-
Primary endpoints at one year: GH and IGF-1 levels, fat-free mass, and abdominal visceral fat.
-
Other endpoints assessed at baseline and every 6 months included: body weight, total fat mass, insulin (B600854) sensitivity, lipid profiles, cortisol levels, bone mineral density, limb lean and fat mass, isokinetic strength, physical function, and quality of life.
-
GH levels were measured over 24 hours with blood sampling every 20 minutes.
-
-
Experimental Workflow:
This compound Clinical Trial Workflow
Sermorelin Study Protocol (Vittone et al.)
-
Objective: To analyze the effects of once nightly subcutaneous injections of Sermorelin on GH, IGF-1, skeletal muscle function, body composition, and endocrine-metabolic functions in healthy elderly men.
-
Study Design: A prospective study.
-
Participants: 11 healthy men aged 64 to 76 years.
-
Intervention: 2 mg of subcutaneous Sermorelin administered nightly for 6 weeks.
-
Measurements:
-
GH levels were measured over 12 hours.
-
Outcomes measured included IGF-1, skeletal muscle function, body composition, and various endocrine-metabolic parameters.
-
-
Key Findings: Sermorelin therapy nearly doubled the 12-hour mean amount of GH released, but did not significantly alter mean peak amplitude or the number of peaks. No significant changes in IGF-1 levels were observed.
Comparative Summary and Discussion
| Feature | This compound (MK-677) | Sermorelin |
| Mechanism of Action | Ghrelin receptor agonist | GHRH receptor agonist |
| Administration | Oral | Subcutaneous Injection |
| Half-life | ~24 hours | 10-20 minutes |
| GH Release Pattern | Sustained elevation of GH pulses | Mimics natural, pulsatile GH release |
| Effect on IGF-1 | Consistently and significantly increases IGF-1 | Variable; dependent on dosing frequency and duration |
| Effect on Body Composition | Significant increase in fat-free mass | Limited evidence for significant changes in body composition in shorter-term studies |
| Side Effects | Increased appetite, transient edema, potential for increased blood glucose and decreased insulin sensitivity. | Injection site reactions, flushing, headaches. |
This compound demonstrates a robust and sustained increase in both GH and IGF-1 levels, leading to significant improvements in fat-free mass, particularly in older adults. Its oral bioavailability and long half-life offer a convenient dosing regimen. However, its continuous stimulation of the ghrelin receptor may lead to side effects such as increased appetite and potential impacts on glucose metabolism.
Sermorelin, conversely, promotes a more physiological, pulsatile release of GH by acting on the GHRH receptor. This mechanism preserves the natural feedback loops of the GH axis. The effect of Sermorelin on IGF-1 levels appears to be more dependent on the frequency and duration of administration. While it is effective at stimulating GH release, its impact on body composition in shorter-term studies is less pronounced compared to this compound.
Conclusion
Both this compound and Sermorelin are effective stimulators of endogenous growth hormone secretion, albeit through different mechanisms. This compound's oral administration and potent, sustained effects on GH and IGF-1 make it a compelling compound for increasing lean body mass. Sermorelin's injectable administration and pulsatile stimulation of GH release offer a more physiological approach that respects the body's natural endocrine rhythms. The choice between these two agents in a research or therapeutic context would depend on the desired pharmacokinetic profile, the importance of oral bioavailability, and the specific physiological outcomes being targeted. Further head-to-head clinical trials are warranted to provide a more definitive comparative analysis of their efficacy and long-term safety profiles.
References
- 1. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our Blog - SkinHealth Studios [skinhealthstudios.co]
- 3. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-677 (this compound) side effects | Healthy Male [healthymale.org.au]
- 5. researchgate.net [researchgate.net]
Assessing the Long-Term Safety Profile of Ibutamoren Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutamoren (MK-677) is an orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1] Its potential applications in treating conditions associated with growth hormone deficiency, such as sarcopenia and cachexia, have garnered significant interest. However, a thorough understanding of its long-term safety profile is paramount for its consideration in clinical development. This guide provides a comparative analysis of the long-term safety of this compound against traditional recombinant human growth hormone (rhGH) therapy, specifically somatropin (B1143576), supported by experimental data from key clinical trials.
Comparative Safety Profile: this compound vs. Somatropin
The following tables summarize the quantitative data on adverse events reported in long-term studies of this compound and somatropin.
Table 1: Adverse Events Reported in Long-Term this compound (MK-677) Clinical Trials
| Adverse Event | Study Population & Duration | Dosage | Incidence/Change in this compound Group | Incidence/Change in Placebo Group | Key Findings & Citations |
| Metabolic | |||||
| Increased Fasting Glucose | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Average increase of 0.3 mmol/L (5 mg/dL) (P=0.015) | No significant change | Statistically significant but small increase in fasting glucose.[2] |
| Decreased Insulin (B600854) Sensitivity | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Declined | No significant change | A notable decrease in insulin sensitivity was observed.[2] |
| Increased HbA1c | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Small, statistically significant increase | No significant change | Consistent with changes in glucose metabolism.[3] |
| Musculoskeletal | |||||
| Mild, Transient Muscle Pain | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Reported, subsided within a few months | Less frequent | One of the most frequent side effects, generally resolved over time.[2] |
| Joint Pain | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Reported | Less frequent | Similar to muscle pain, often transient. |
| Fluid Balance | |||||
| Mild, Transient Lower Extremity Edema | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Reported, subsided within a few months | Less frequent | A common side effect that tended to be temporary. |
| General | |||||
| Increased Appetite | Healthy Older Adults (60-81 years), 2 years | 25 mg/day | Reported, subsided within a few months | Less frequent | A frequent side effect, particularly in the initial phase of treatment. |
| Cardiovascular | |||||
| Congestive Heart Failure | Patients with hip fracture | 25 mg/day | A clinical trial was terminated early due to a safety signal. | Not reported | This serious adverse event was observed in a specific, vulnerable patient population. |
Table 2: Adverse Events Reported in Long-Term Somatropin (rhGH) Observational Studies in Adults with Growth Hormone Deficiency (GHD)
| Adverse Event | Study Population & Duration | Incidence Rate (per 1000 patient-years) / Percentage | Key Findings & Citations |
| Metabolic | |||
| Diabetes Mellitus | 15,809 GH-treated patients (mean follow-up 5.3 years) | 6.0% of patients had pre-existing diabetes. Neutral effects on fasting blood glucose were observed in the overall cohort. | Long-term GH replacement in adults with GHD, as prescribed in routine clinical practice, showed neutral effects on fasting blood glucose. |
| Musculoskeletal | |||
| Arthralgia (Joint Pain) | 15,809 GH-treated patients (mean follow-up 5.3 years) | Adverse events were reported in 51.2% of patients (treatment-related in 18.8%). Specific incidence rates for arthralgia were not detailed in the overview. | Musculoskeletal symptoms are known side effects of rhGH therapy. |
| Fluid Balance | |||
| Edema | 15,809 GH-treated patients (mean follow-up 5.3 years) | Adverse events were reported in 51.2% of patients (treatment-related in 18.8%). Specific incidence rates for edema were not detailed in the overview. | Fluid retention is a recognized side effect of rhGH. |
| Neoplasms | |||
| De Novo Cancer | 15,809 GH-treated patients (mean follow-up 5.3 years) | Standard Incidence Ratio (SIR) of 0.92 (95% CI, 0.83-1.01) compared to the general population. | Overall de novo cancer incidence was not increased compared to the general population. |
| Cardiovascular | |||
| Cardiac/Vascular Disorders (as cause of death) | 15,809 GH-treated patients (mean follow-up 5.3 years) | 71 out of 606 total deaths (11.7% of deaths). | A portion of mortality in the cohort was attributed to cardiovascular events. |
Experimental Protocols
Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.
Methodology:
-
Preparation: The subject fasts overnight for at least 8 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is heated to approximately 41°C to arterialize the venous blood.
-
Insulin Infusion: A primed, continuous infusion of insulin is administered to achieve and maintain a high physiological or supraphysiological plasma insulin concentration.
-
Glucose Infusion: A variable-rate infusion of 20% dextrose is started to maintain the blood glucose concentration at a predetermined euglycemic level (typically around 90-100 mg/dL).
-
Blood Sampling: Blood samples are collected every 5-10 minutes to measure plasma glucose levels.
-
Steady State: The glucose infusion rate is adjusted based on the blood glucose measurements. The mean glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state of euglycemia is achieved, is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Assessment of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DXA)
DXA is the most widely used technique for measuring bone mineral density (BMD).
Methodology:
-
Patient Positioning: The patient lies supine on a padded table. For spine measurements, the legs are supported on a padded box to flatten the pelvis and lumbar spine. For hip measurements, the foot is placed in a brace to internally rotate the hip.
-
Scanning: A C-arm containing an X-ray source below the patient and a detector above moves slowly over the area of interest. The X-ray source emits photons at two distinct energy levels.
-
Data Acquisition: The detector measures the attenuation of the X-ray beams as they pass through the body. Bone and soft tissue absorb the X-rays differently at the two energy levels.
-
Analysis: Specialized software calculates the bone mineral content (in grams) and the bone area (in square centimeters). BMD is then calculated as grams per square centimeter (g/cm²).
-
Scoring: The results are typically reported as a T-score, which compares the patient's BMD to the average BMD of a healthy young adult of the same sex, and a Z-score, which compares the patient's BMD to the average BMD of an age- and sex-matched population.
Signaling Pathways and Experimental Workflows
This compound (MK-677) Signaling Pathway
This compound acts as a ghrelin receptor agonist. The binding of this compound to the growth hormone secretagogue receptor (GHS-R1a) initiates a downstream signaling cascade.
Caption: this compound signaling via the GHS-R1a receptor.
Experimental Workflow for a Long-Term this compound Clinical Trial
This diagram outlines a typical workflow for a clinical trial assessing the long-term safety and efficacy of this compound.
Caption: Workflow of a long-term this compound clinical trial.
Conclusion
Long-term administration of this compound has demonstrated efficacy in increasing GH and IGF-1 levels. However, its safety profile is characterized by several notable adverse events. The most consistent findings from long-term studies include a mild increase in fasting glucose and a decrease in insulin sensitivity. Additionally, transient side effects such as muscle pain, edema, and increased appetite are commonly reported. A significant concern arose from a clinical trial in hip fracture patients, which was halted due to an increased risk of congestive heart failure, highlighting the need for caution in vulnerable populations.
In comparison, long-term somatropin therapy in adults with GHD is generally considered safe, with a low incidence of treatment-related adverse events. While side effects like arthralgia and edema can occur, they are often dose-dependent. Importantly, large observational studies have not shown an increased risk of de novo cancer compared to the general population.
For drug development professionals, the data suggests that while this compound holds promise, its metabolic and cardiovascular safety requires careful consideration and further investigation, particularly in target populations who may have pre-existing comorbidities. The risk-benefit profile of this compound must be meticulously evaluated against established therapies like somatropin. Future research should focus on identifying patient populations who are most likely to benefit from this compound with minimal risk, and on strategies to mitigate its adverse metabolic effects.
References
Safety Operating Guide
Proper Disposal of Ibutamoren (MK-677): A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Ibutamoren (also known as MK-677) for research purposes. As this compound is an investigational drug not approved for human use, all handling and disposal procedures must strictly adhere to institutional, local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
The disposal of investigational new drugs like this compound requires a systematic approach to ensure the safety of personnel and the environment. The following procedures are based on general best practices for the disposal of potent, biologically active research chemicals and pharmaceuticals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, a thorough risk assessment should be conducted. This compound, as a potent biological agent, necessitates careful handling with appropriate personal protective equipment (PPE) in a designated laboratory area.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A dedicated lab coat should be worn. |
| Respiratory Protection | A fit-tested N95 respirator or higher may be necessary if there is a risk of aerosolization (e.g., handling powder).[2] |
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed to prevent its release into the environment and to comply with all relevant regulations. Improper disposal, such as flushing down the drain, is prohibited.[3]
1. Waste Segregation:
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
2. Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound" or "MK-677."
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
4. Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by soaking in a suitable inactivating solution. Consult your institution's EHS for recommended procedures, which may include a sodium hypochlorite (B82951) solution followed by thorough rinsing with water and a solvent like ethanol (B145695) or acetone.
-
Work surfaces should be decontaminated at the end of each procedure.
5. Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not place these containers in the regular trash.
-
The primary method of disposal for pharmaceutical waste is typically incineration at a licensed facility to ensure complete destruction.
Experimental Protocol: Hazardous Waste Management Workflow
The following is a generalized protocol for the management and disposal of this compound waste within a research laboratory, leading to its ultimate destruction by a licensed vendor.
1. Container Selection and Labeling:
-
Select a compatible container (e.g., glass, plastic) based on the physical and chemical properties of the this compound waste (solid or liquid).
-
Request official HAZARDOUS WASTE labels from your institution's EHS department.
-
Attach a completed label to each container, including the Principal Investigator's name, location, contact number, and the full chemical name and concentration of the active ingredient(s).
2. Waste Accumulation:
-
Store all properly labeled containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.
-
Ensure the SAA is registered with your institution's EHS.
3. Inspection and Documentation:
-
Conduct and document weekly inspections of the SAA and the waste containers.
-
Maintain an inspection log that is available for review by EHS and regulatory agencies.
4. Disposal Request and Pickup:
-
Once a container is full or the project is complete, submit a chemical waste disposal request form to your institution's EHS.
-
EHS will arrange for an environmental professional to pick up the waste, transport it to a 90-day storage facility, and prepare it for shipment to an EPA-permitted incinerator.
Caption: Workflow for the compliant disposal of this compound waste in a research setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ibutamoren
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Ibutamoren (also known as MK-677), a growth hormone secretagogue. Adherence to these procedures is critical to minimize exposure and mitigate potential health risks.
This compound mesylate is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] While comprehensive toxicological properties are not fully investigated, caution is advised.[3] This substance is intended for laboratory research purposes only and is not approved for human use.[4]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) recommendations.
| PPE Category | Item | Specifications |
| Hand Protection | Protective Gloves | Nitrile rubber, minimum layer thickness: 0.11 mm.[3] |
| Eye Protection | Safety Goggles | With side-shields.[1] |
| Body Protection | Impervious Clothing | Laboratory coat or coveralls.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area.[1] Avoid breathing dust.[1][2] |
Operational Plan for Handling this compound
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2][3] For long-term storage, a temperature of 2-8°C is recommended.[2] The substance is hygroscopic and should be stored with a desiccant.[3]
Handling and Use
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
PPE: Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing and Aliquoting: To minimize dust generation, handle the powder carefully. Use appropriate tools for weighing and transferring the substance.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[1][2]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover drains to prevent the substance from entering them.[3]
-
Cleanup: For dry spills, carefully collect the powder to avoid generating dust.[3] For liquid spills, absorb with an inert material.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected spill material as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled waste container.
-
-
Disposal Method: All waste material must be disposed of in accordance with national and local regulations.[3] Do not let the product enter drains.[3] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
